molecular formula C63H83N17O14 B13392860 Kisspeptin-10, human

Kisspeptin-10, human

Cat. No.: B13392860
M. Wt: 1302.4 g/mol
InChI Key: RITKWYDZSSQNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kisspeptin-10, human is a potent endogenous decapeptide ligand for the kisspeptin receptor (KISS1R, also known as GPR54) . This 10-amino acid sequence (Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2) represents the minimal active core common to all longer kisspeptin peptides and is responsible for its full biological activity . It binds with high affinity to both human and rat KISS1R, with Ki values of 2.33 nM and 1.59 nM, respectively . In research, Kisspeptin-10 is recognized as a critical stimulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism of action involves the potent stimulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary . This makes it an invaluable tool for studying reproductive physiology, puberty onset, and potential treatments for reproductive disorders such as hypogonadotropic hypogonadism . Its effects are sexually dimorphic and vary with the menstrual cycle phase in women, demonstrating a complex role in endocrine regulation . Beyond its neuroendocrine role, Kisspeptin-10 is a metastasis suppressor. Studies have shown that it inhibits metastasis and invasion in mouse melanoma models, highlighting its research value in oncology . More recently, research has revealed its involvement in other physiological systems, including the regulation of collagen metabolism and fibrosis in cardiac fibroblasts and the modulation of synaptic transmission in the hippocampus . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKWYDZSSQNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Human Kisspeptin-10: Molecular Characteristics, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of human Kisspeptin-10, a decapeptide critical to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and a molecule of significant interest in reproductive medicine and oncology. This document details its molecular properties, signaling cascades, and key experimental methodologies for its study.

Core Molecular and Physicochemical Properties

Human Kisspeptin-10 is the smallest endogenous, fully active fragment of the full-length Kisspeptin-54 peptide, which is encoded by the KISS1 gene. It is a member of the RF-amide peptide family, characterized by a C-terminal arginine-phenylalanine-amide motif.

PropertyValueReference
Amino Acid Sequence Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2
Molecular Formula C63H83N17O14
Molecular Weight 1302.46 g/mol
Alternative Names Metastin (45-54), Kp-10
Receptor Kisspeptin Receptor (KISS1R), also known as GPR54

Kisspeptin-10 Signaling Pathways

Kisspeptin-10 exerts its biological effects primarily through the G protein-coupled receptor, GPR54 (KISS1R). The canonical signaling pathway initiated by Kisspeptin-10 binding to GPR54 is the Gαq/11 pathway. This activation leads to a cascade of intracellular events culminating in cellular responses, most notably the stimulation of gonadotropin-releasing hormone (GnRH) neurons.

Upon binding of Kisspeptin-10 to GPR54, the Gαq/11 subunit is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). These events lead to the depolarization of GnRH neurons and the subsequent release of GnRH.

In addition to the primary Gαq/11 pathway, Kisspeptin-10 signaling has been shown to involve other important intracellular cascades, including the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

Kisspeptin10_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kp10 Kisspeptin-10 GPR54 GPR54 (KISS1R) Kp10->GPR54 Binds PLC Phospholipase C (PLC) GPR54->PLC Activates PI3K PI3K/Akt GPR54->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates GnRH_release GnRH Release Ca_cyto->GnRH_release Stimulates ERK ERK1/2 PKC->ERK Activates ERK->GnRH_release Stimulates

Kisspeptin-10 Signaling Cascade

Experimental Protocols for the Study of Kisspeptin-10

A variety of in vitro and in vivo experimental procedures are employed to investigate the bioactivity and physiological roles of Kisspeptin-10.

In Vitro Assays

1. Receptor Binding Assay

This assay quantifies the affinity of Kisspeptin-10 and its analogs for the GPR54 receptor. A common method is a competitive binding assay using a radiolabeled Kisspeptin peptide.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR54 receptor (CHO-KISS1R).

  • Radioligand: [125I]-labeled Kisspeptin-54.

  • Procedure:

    • Membranes from CHO-KISS1R cells are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Kisspeptin-10.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration or centrifugation.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of Kisspeptin-10 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

2. Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPR54 activation.

  • Cell Line: GnRH-secreting neuronal cell lines (e.g., GT1-7) or GPR54-expressing cell lines.

  • Reagent: A calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • Baseline fluorescence is recorded.

    • Kisspeptin-10 is added, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.

    • The increase in fluorescence corresponds to the rise in intracellular calcium.

3. ERK1/2 Phosphorylation Assay

This assay determines the activation of the MAPK/ERK pathway downstream of GPR54.

  • Cell Line: GPR54-expressing cell lines.

  • Detection Method: Western blotting or cell-based ELISA.

  • Procedure (Western Blotting):

    • Cells are treated with Kisspeptin-10 for a specified time.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • The ratio of p-ERK to total ERK is quantified to determine the extent of pathway activation.

In Vivo Studies

1. Administration in Animal Models

In vivo studies in rodents are crucial for understanding the physiological effects of Kisspeptin-10 on the HPG axis.

  • Animal Models: Mice or rats.

  • Administration Routes: Intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection.

  • Dosage: Varies depending on the study, but typically in the nmol/kg range.

  • Outcome Measures:

    • Blood samples are collected at various time points post-injection.

    • Plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone are measured by radioimmunoassay (RIA) or ELISA.

2. Human Clinical Studies

Investigational studies in humans are conducted to assess the therapeutic potential of Kisspeptin-10.

  • Subjects: Healthy volunteers or patients with reproductive disorders.

  • Administration: Typically intravenous bolus or infusion.

  • Dosage: Dose-ranging studies are performed to determine optimal efficacy and safety.

  • Outcome Measures:

    • Serial blood sampling to measure LH, FSH, and testosterone levels.

    • Assessment of LH pulse frequency and amplitude.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay Receptor Binding Assay (IC50 determination) animal_studies Animal Models (Rodents) (i.v., i.p., s.c. administration) binding_assay->animal_studies Lead Compound Selection ca_assay Calcium Mobilization Assay (EC50 determination) ca_assay->animal_studies erk_assay ERK Phosphorylation Assay erk_assay->animal_studies human_studies Human Clinical Trials (i.v. administration) animal_studies->human_studies Preclinical Efficacy & Safety hormone_measurement Hormone Level Measurement (LH, FSH, Testosterone) animal_studies->hormone_measurement human_studies->hormone_measurement start Kisspeptin-10 Synthesis & Characterization start->binding_assay start->ca_assay start->erk_assay

Experimental Workflow for Kisspeptin-10

The Mechanism of Action of Kisspeptin-10 on the GPR54 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-10, a decapeptide product of the KISS1 gene, is the minimal endogenous sequence that retains full activity at its cognate receptor, the G protein-coupled receptor 54 (GPR54), also known as KISS1R. The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a critical component in puberty onset and the control of reproduction.[1] Its mechanism of action, centered on the activation of Gαq/11 signaling cascades, leads to potent stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2] This guide provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative parameters governing Kisspeptin-10's action on GPR54, supplemented with detailed experimental protocols and pathway visualizations to support further research and drug development.

Ligand-Receptor Interaction and Binding Affinity

Kisspeptin-10 binds with high affinity to the GPR54 receptor, initiating a conformational change that triggers downstream signaling. This interaction is characterized by low nanomolar to sub-nanomolar affinity, underscoring the potency of this peptide. All biologically active kisspeptin peptides, including the larger Kisspeptin-54, share a common C-terminal RF-amide motif which is essential for receptor binding and activation.[3] Kisspeptin-10 represents the core active sequence.[3]

Quantitative Binding Data

The affinity of Kisspeptin-10 for the GPR54 receptor has been quantified across various studies, primarily through competitive radioligand binding assays. These assays measure the ability of unlabeled Kisspeptin-10 to displace a radiolabeled ligand from the receptor. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

ParameterSpeciesValue (nM)Experimental SystemCitation
Ki Human2.33Recombinant KISS1 receptors[4][5]
Ki Rat1.59Recombinant KISS1 receptors[4][5]
Ki Human~0.04 - 0.06CHO cell membranes expressing KISS1R[6]
IC50 Human~0.07 - 0.12CHO cell membranes expressing GPR54[6]

Primary Signaling Pathway: Gαq/11 Activation

Upon binding Kisspeptin-10, GPR54 couples primarily to the Gαq/11 family of G proteins.[7] This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of second messengers that propagate the signal within the cell.[3][8]

PLC Activation and Second Messenger Generation

The activated Gαq/11 protein stimulates PLCβ, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.[7][9] This reaction yields two critical second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.

  • Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

Downstream Effects of IP3 and DAG

The generation of IP3 and DAG leads to two distinct branches of the signaling pathway:

  • Calcium Mobilization (via IP3): IP3 binds to its receptor (IP3R) on the membrane of the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.[7][9] This rapid increase in intracellular calcium concentration is a hallmark of GPR54 activation and is a key event in triggering cellular responses, such as GnRH release from neurons.[10]

  • PKC Activation (via DAG): DAG, in conjunction with the elevated intracellular Ca2+, activates members of the Protein Kinase C (PKC) family.[7][8] Activated PKC phosphorylates a multitude of target proteins on serine and threonine residues, modulating their activity and leading to further downstream signaling.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane ligand Kisspeptin-10 receptor GPR54 Receptor ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Stimulates ca2->pkc Co-activates downstream Downstream Signaling (e.g., MAPK Activation) pkc->downstream Phosphorylates Binding_Assay_Workflow prep Prepare Membranes (from cells expressing GPR54) incubate Incubate (Membranes + Radioligand + Unlabeled Kp-10) prep->incubate reagents Prepare Reagents: 1. Assay Buffer 2. Radioligand ([¹²⁵I]-Kp) 3. Unlabeled Kp-10 (serial dilution) 4. Non-specific binding control reagents->incubate filter Filter & Wash (Separate bound from free radioligand) incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis (IC50 → Ki calculation) count->analyze Calcium_Assay_Workflow plate_cells Plate Cells (expressing GPR54, e.g., CHO-GPR54) load_dye Load Cells (with Ca²⁺-sensitive fluorescent dye, e.g., Fluo-4 AM) plate_cells->load_dye wash Wash Cells (to remove excess dye) load_dye->wash read_baseline Measure Baseline Fluorescence wash->read_baseline add_agonist Add Kp-10 (serial dilutions) read_baseline->add_agonist read_response Measure Peak Fluorescence add_agonist->read_response analyze Data Analysis (Dose-response curve → EC50) read_response->analyze

References

The Role of Kisspeptin-10 in the Initiation of Human Puberty: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of human puberty is a complex neuroendocrine process orchestrated by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis. Over the past two decades, the kisspeptin signaling system has emerged as the master regulator of this event. Kisspeptins, products of the KISS1 gene, and their cognate receptor, KISS1R (also known as GPR54), are indispensable for pubertal onset and subsequent reproductive function.[1] Inactivating mutations in either KISS1 or KISS1R lead to a failure to undergo puberty, a condition known as hypogonadotropic hypogonadism, underscoring their critical role.[2][3] Kisspeptin-10, the C-terminal decapeptide fragment, represents the minimal sequence required for full biological activity and is a potent stimulator of the HPG axis.[3] This technical guide provides an in-depth examination of the role of kisspeptin-10 in initiating human puberty, detailing its mechanism of action, summarizing key quantitative data from human studies, outlining experimental protocols, and visualizing the core signaling and experimental pathways.

Mechanism of Action: The Kisspeptin-KISS1R Signaling Cascade

Kisspeptin-10 exerts its primary effects by directly stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4][5] These neurons are the final common pathway for central control of reproduction. The binding of kisspeptin-10 to its receptor, KISS1R, on the surface of GnRH neurons triggers a specific intracellular signaling cascade, leading to neuronal depolarization, GnRH release, and the subsequent stimulation of the pituitary gland to release gonadotropins (LH and FSH).[5][6]

The KISS1R is a G-protein-coupled receptor (GPCR) that couples to the Gq/11 protein subunit.[7][8] The binding of kisspeptin-10 initiates the following sequence of events:

  • G-Protein Activation: Ligand binding causes a conformational change in KISS1R, activating the associated Gαq/11 subunit.[7][9]

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[8][10]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4][7][9]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[7][10]

  • Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7][8]

  • Neuronal Depolarization: This cascade ultimately leads to the depolarization of the GnRH neuron through the activation of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the inhibition of inwardly rectifying potassium (Kir) channels.[4][9] This depolarization results in increased neuronal firing and the pulsatile release of GnRH into the hypophyseal portal circulation.[10][11]

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC TRPC Channel (Cation influx) Depolarization GnRH Neuron Depolarization & Firing TRPC->Depolarization Contributes to Kir Kir Channel (K+ efflux) Kir->Depolarization Inhibition contributes to ER Endoplasmic Reticulum IP3->ER Binds to receptor DAG->TRPC Activates DAG->Kir Inhibits PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates PKC->Depolarization Leads to GnRH_Release GnRH Release Depolarization->GnRH_Release KP10 Kisspeptin-10 KP10->KISS1R Binds

Caption: Kisspeptin-10 signaling cascade in a GnRH neuron.

Quantitative Data from Human Studies

The administration of exogenous kisspeptin-10 has provided invaluable quantitative data on the responsiveness of the human HPG axis.

Effects in Healthy Adult Men

Kisspeptin-10 is a potent stimulator of gonadotropin release in healthy men. Intravenous (IV) administration leads to a rapid and dose-dependent increase in Luteinizing Hormone (LH), which in turn stimulates testosterone production.[12]

| Table 1: Hormonal Response to IV Kisspeptin-10 in Healthy Men | | :--- | :--- | :--- | :--- | | Study Parameter | Dose | Observation | Reference | | LH Stimulation (Bolus) | 0.3 nmol/kg | Significant elevation in serum LH. |[13][14] | | FSH Stimulation (Bolus) | 1.0 nmol/kg | Significant elevation in serum FSH. |[13][14] | | Maximal LH Response (Bolus) | 1 µg/kg | Mean LH increased from 4.1 to 12.4 IU/L at 30 min. |[12] | | Testosterone Stimulation (Bolus) | 0.3 nmol/kg | Significant increase, peaking 150-180 min post-injection. |[13] | | LH Pulse Frequency (Infusion) | 1.5 µg/kg/h | Increased from 0.7 to 1.0 pulses/h. |[12] | | Mean LH (Infusion) | 4 µg/kg/h (22.5h) | Increased from 5.5 to 20.9 IU/L. |[12] | | Mean Testosterone (Infusion) | 4 µg/kg/h (22.5h) | Increased from 16.6 to 24.0 nmol/L. |[12] |

Effects in Healthy Adult Women

The response to kisspeptin-10 in women is highly dependent on the phase of the menstrual cycle, reflecting the modulatory role of sex steroids on the HPG axis. Responsiveness is blunted in the follicular phase and significantly enhanced in the preovulatory phase, when estrogen levels are high.[3][13]

| Table 2: Hormonal Response to IV Kisspeptin-10 in Healthy Women | | :--- | :--- | :--- | :--- | | Menstrual Phase | Dose | Observation | Reference | | Follicular Phase | Up to 10 nmol/kg (IV bolus) | No significant alteration in serum gonadotropins. |[13][14] | | Preovulatory Phase | 10 nmol/kg (IV bolus) | Significant elevation in serum LH and FSH. |[13][14] | | Preovulatory Phase (AUC Increase) | 10 nmol/kg (IV bolus) | LH: 30.3 ± 7.7 h·IU/LFSH: 6.9 ± 0.9 h·IU/L |[13] |

Changing Responsiveness During Pubertal Transition in Boys

Studies in boys progressing through puberty demonstrate a critical developmental shift in the sensitivity of the HPG axis to kisspeptin-10. The response is minimal in early puberty and matures to an adult-like pattern by the final Tanner stage, indicating that increased sensitivity to kisspeptin is a key event in pubertal initiation.[2]

| Table 3: LH and Testosterone Response to IV Kisspeptin-10 Bolus in Boys by Tanner Stage | | :--- | :--- | :--- | :--- | | Tanner Stage | Number of Subjects (n) | Effect on Plasma LH | Effect on Plasma Testosterone | | I - III | 5 per stage | Insignificant | Insignificant | | IV | 5 | Insignificant | Significant Increase (P < 0.05) | | V | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | | Adult Men | 5 | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) | (Source: Adapted from Rehman et al., 2018)[2]

Experimental Protocols

Investigating the effects of kisspeptin-10 in humans requires carefully designed clinical and laboratory protocols.

Human Clinical Investigation Protocol

A typical clinical study to assess the neuroendocrine effects of kisspeptin-10 follows a standardized workflow.

3.1.1. Subject Recruitment and Screening:

  • Inclusion Criteria: Healthy volunteers within a specific age and BMI range. For pubertal studies, subjects are classified by Tanner stage. For adult studies, menstrual cycle phase is confirmed in women. Normal pubertal development and absence of chronic diseases are required.[2][15]

  • Exclusion Criteria: History of pubertal disorders, chronic illness, use of medications affecting the HPG axis, or difficulty with intravenous access.[16]

3.1.2. Study Design:

  • Studies are often randomized, placebo-controlled, and single- or double-blinded.[17]

  • A crossover design, where each participant receives both kisspeptin-10 and a placebo (e.g., saline) on separate visits, is common to minimize inter-individual variability.[17]

3.1.3. Kisspeptin-10 Administration:

  • Preparation: Lyophilized human kisspeptin-10 is reconstituted in sterile saline.

  • Route: Administration is typically via an intravenous (IV) bolus injection or a continuous IV infusion.[12][16]

  • Dosing: Doses are calculated based on body weight (e.g., nmol/kg or µg/kg). Dose-response studies are conducted to determine minimal effective and maximal stimulatory doses.[12]

3.1.4. Blood Sampling:

  • An IV cannula is inserted for frequent blood sampling.

  • A baseline period of sampling (e.g., every 10-30 minutes for 30-60 minutes) occurs before administration.[2]

  • Post-administration, frequent sampling continues for several hours (e.g., every 10-15 minutes for 2-4 hours) to capture the dynamic hormonal response.[16][18]

3.1.5. Hormone Analysis:

  • Blood samples are centrifuged, and plasma or serum is separated and stored at -80°C.

  • Hormone concentrations (LH, FSH, testosterone, estradiol) are measured using validated, high-sensitivity immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays.[19]

Clinical_Trial_Workflow cluster_prep Preparation Phase cluster_visit Study Visit cluster_analysis Analysis Phase screening Subject Screening (Inclusion/Exclusion Criteria) consent Informed Consent screening->consent randomization Randomization (Kisspeptin vs. Placebo) consent->randomization cannulation IV Cannulation randomization->cannulation baseline_sampling Baseline Blood Sampling (e.g., -30 to 0 min) cannulation->baseline_sampling administration IV Administration (Kisspeptin-10 or Placebo) baseline_sampling->administration post_sampling Post-Dose Blood Sampling (e.g., 0 to 120+ min) administration->post_sampling processing Sample Processing (Centrifuge, Aliquot, Store) post_sampling->processing assay Hormone Immunoassay (LH, FSH, Steroids) processing->assay data_analysis Data Analysis (AUC, Peak, Frequency) assay->data_analysis

Caption: Generalized workflow for a human kisspeptin-10 clinical trial.
In Vitro GnRH Neuron Activation Protocol

Immortalized GnRH-secreting cell lines, such as GT1-7 cells, are used to study the direct effects of kisspeptin-10 on GnRH neurons.

  • Cell Culture: GT1-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Cells are incubated with varying concentrations of human kisspeptin-10 (e.g., 0, 1, 10, 100 nM) for a defined period (e.g., 30 minutes).[20]

  • GnRH Measurement: The culture medium is collected, and the concentration of GnRH is determined by an enzyme immunoassay (EIA) or radioimmunoassay (RIA).[20]

  • mRNA Analysis: To assess effects on gene expression, cells are harvested after a longer incubation period (e.g., 24 hours), total RNA is extracted, and GnRH mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).[20]

Conclusion: Kisspeptin-10 as the Gatekeeper of Puberty

The collective evidence from genetic, preclinical, and clinical studies firmly establishes kisspeptin-10 as the pivotal trigger for the initiation of human puberty. The pubertal process is not driven by a simple increase in kisspeptin secretion alone, but by a dual mechanism: a rise in endogenous kisspeptin release coupled with a programmed increase in the sensitivity of GnRH neurons to kisspeptin stimulation.[2][11] This maturing responsiveness of the HPG axis is a hallmark of the transition from juvenile quiescence to reproductive competence.

The potent and specific action of kisspeptin-10 on the HPG axis makes it a valuable diagnostic tool and a promising therapeutic agent. Kisspeptin stimulation tests are being developed to differentiate between constitutional delay of puberty and congenital hypogonadotropic hypogonadism, a critical clinical challenge.[16][21][22] Furthermore, kisspeptin-based therapies hold potential for treating a range of reproductive disorders, from delayed puberty to infertility.[23][24] Continued research into the nuanced regulation and action of kisspeptin-10 will further illuminate the fundamental biology of reproduction and pave the way for novel clinical applications.

References

Physiological Concentrations of Kisspeptin-10 in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of Kisspeptin-10 in human plasma. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with this critical neuropeptide. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes key biological and experimental processes.

Introduction to Kisspeptin-10

Kisspeptin-10, a decapeptide, is the minimal active fragment of the full-length Kisspeptin-54, encoded by the KISS1 gene. It is a potent endogenous ligand for the G protein-coupled receptor, GPR54 (also known as KISS1R). The Kisspeptin/GPR54 signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, is indispensable for puberty onset and the regulation of reproduction.[1][2] Its profound effects on gonadotropin-releasing hormone (GnRH) secretion have made it a focal point of research in reproductive biology, endocrinology, and the development of novel therapeutics for reproductive disorders.

Physiological Plasma Concentrations of Kisspeptin-10

The quantification of endogenous Kisspeptin-10 in human plasma presents a significant analytical challenge due to its low circulating concentrations and short half-life. This has led to variability in reported physiological levels across the literature. The table below summarizes available data on basal Kisspeptin-10 concentrations in healthy, non-pregnant human subjects. It is important to note that concentrations can be influenced by a variety of factors including sex, hormonal status (e.g., menstrual cycle phase), and the specific assay used for measurement.

Population/ConditionConcentrationAssay MethodReference
Healthy Male and Non-pregnant Female Adults< 2 pmol/LRIA[3]
Healthy Human Volunteer0.32 nmol/L (0.41 ng/mL)Not Specified[4]
Healthy Females (Follicular Phase)~260 pg/mL (~0.2 nmol/L)ELISA[5]

Note on Data Variability: The discrepancies in the reported values can be attributed to several factors, including the high degree of peptide degradation in circulation, differences in antibody specificity and sensitivity between assays (RIA vs. ELISA), and pre-analytical sample handling.[6] For instance, pregnancy is associated with a dramatic increase in plasma kisspeptin levels, rising to thousands of picomoles per liter, primarily due to placental production.[3] This highlights the dynamic range of kisspeptin concentrations in different physiological states.

Experimental Protocols for Kisspeptin-10 Quantification

Accurate measurement of Kisspeptin-10 in plasma is crucial for research and clinical applications. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA)

RIA is a highly sensitive technique that utilizes the competition between a radiolabeled antigen (e.g., ¹²⁵I-Kisspeptin-10) and the unlabeled antigen in the sample for a limited number of antibody binding sites.

  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing EDTA or lithium heparin as an anticoagulant. The use of a protease inhibitor cocktail is recommended to prevent peptide degradation.[6]

    • Immediately place the collected blood on ice.

    • Centrifuge at 1600 x g for 15 minutes at 4°C to separate the plasma.[7]

    • Store the plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.[6]

    • For the assay, thaw plasma samples on ice.

  • Reagent Preparation:

    • RIA Buffer: Prepare a suitable buffer, typically phosphate-based, containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

    • Standard Curve: Prepare a series of Kisspeptin-10 standards of known concentrations by serially diluting a stock solution in RIA buffer.

    • Antibody Solution: Dilute the primary anti-Kisspeptin-10 antibody to the optimal concentration in RIA buffer.

    • Radiolabeled Tracer: Prepare the ¹²⁵I-labeled Kisspeptin-10 tracer solution in RIA buffer.

  • Assay Procedure:

    • Pipette standards, control samples, and unknown plasma samples into appropriately labeled tubes.

    • Add the primary antibody solution to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Vortex and incubate for 16-24 hours at 4°C to allow for antibody-antigen binding.[7]

    • Add the radiolabeled tracer to all tubes.

    • Vortex and incubate for another 16-24 hours at 4°C.[7]

  • Separation and Detection:

    • Add a secondary antibody (e.g., goat anti-rabbit) and a precipitating reagent (e.g., polyethylene glycol) to precipitate the antibody-bound complex.[7]

    • Incubate at room temperature for 90 minutes.[7]

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.

    • Determine the concentration of Kisspeptin-10 in the unknown samples by interpolating their bound tracer percentage from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay format. The sandwich ELISA is particularly suitable for measuring Kisspeptin-10 due to its high specificity.[8]

  • Sample Collection and Preparation:

    • Follow the same procedure as for RIA for blood collection and plasma separation.[9][10]

  • Reagent Preparation:

    • Wash Buffer: Prepare a buffered solution, typically Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), with a small amount of detergent (e.g., Tween-20).

    • Standard Curve: Prepare serial dilutions of a known concentration of Kisspeptin-10 standard in a diluent buffer.

    • Detection Antibody: Dilute the biotinylated anti-Kisspeptin-10 detection antibody to its working concentration.

    • Enzyme Conjugate: Dilute the enzyme-conjugated streptavidin (e.g., streptavidin-HRP) to its working concentration.

  • Assay Procedure:

    • Add standards, controls, and plasma samples to the wells of a microplate pre-coated with a capture anti-Kisspeptin-10 antibody.[11]

    • Incubate the plate to allow the Kisspeptin-10 in the samples to bind to the capture antibody.

    • Wash the plate multiple times with wash buffer to remove unbound substances.

    • Add the biotinylated detection antibody to each well and incubate. This antibody will bind to a different epitope on the captured Kisspeptin-10.[11]

    • Wash the plate again.

    • Add the enzyme-conjugated streptavidin to each well and incubate. The streptavidin will bind to the biotin on the detection antibody.[11]

    • Wash the plate a final time.

  • Detection and Quantification:

    • Add a chromogenic substrate (e.g., TMB) to each well. The enzyme (HRP) will catalyze a color change.[8][11]

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).[8][11]

    • Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[8][11]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations.

    • Calculate the concentration of Kisspeptin-10 in the samples by interpolating their absorbance values on the standard curve.

Visualizing Key Pathways and Workflows

Kisspeptin-10 Signaling Pathway

The binding of Kisspeptin-10 to its receptor, GPR54, on GnRH neurons triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to GnRH neuron depolarization and the secretion of GnRH.

Kisspeptin_Signaling Kisspeptin Kisspeptin-10 GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_Secretion GnRH Secretion Ca_release->GnRH_Secretion Leads to PKC->GnRH_Secretion Contributes to

Kisspeptin-10 signaling cascade in GnRH neurons.
Experimental Workflow for Plasma Kisspeptin-10 Measurement

The following diagram illustrates a generalized workflow for the quantification of Kisspeptin-10 in human plasma using either RIA or ELISA.

Experimental_Workflow start Start blood_collection Blood Collection (EDTA/Heparin + Protease Inhibitor) start->blood_collection centrifugation Centrifugation (1600 x g, 15 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation & Storage (-80°C) centrifugation->plasma_separation assay_choice Immunoassay plasma_separation->assay_choice ria Radioimmunoassay (RIA) assay_choice->ria Option 1 elisa ELISA (Sandwich) assay_choice->elisa Option 2 ria_steps 1. Competitive Binding 2. Precipitation 3. Gamma Counting ria->ria_steps elisa_steps 1. Capture & Detection Antibody Incubation 2. Enzyme Conjugate Incubation 3. Substrate Addition & Color Development 4. Absorbance Reading elisa->elisa_steps data_analysis Data Analysis (Standard Curve Interpolation) ria_steps->data_analysis elisa_steps->data_analysis end End data_analysis->end

Generalized workflow for Kisspeptin-10 plasma analysis.

Conclusion

The measurement of physiological concentrations of Kisspeptin-10 in human plasma is a complex but vital aspect of research into reproductive health and disease. This guide provides a foundational understanding of the expected basal levels, detailed methodologies for accurate quantification, and a clear visualization of the underlying biological and experimental processes. As assay technologies continue to improve in sensitivity and specificity, a more precise consensus on the physiological range of Kisspeptin-10 is anticipated, which will further aid in the development of targeted diagnostics and therapeutics.

References

Beyond Reproduction: A Technical Guide to the Multifaceted Functions of Kisspeptin-10 in Human Physiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Once primarily recognized as the master regulator of the reproductive axis, the decapeptide Kisspeptin-10 (KP-10) is now emerging as a pleiotropic signaling molecule with significant physiological roles extending far beyond fertility and puberty in humans. This technical guide synthesizes the current understanding of the non-reproductive functions of KP-10, providing a detailed overview of its activity in the cardiovascular, metabolic, renal, and central nervous systems. The information presented herein is intended to support further research and therapeutic development in these burgeoning areas.

Cardiovascular System: A Potent Inotropic and Vasoactive Agent

Kisspeptin-10 and its receptor, KISS1R (also known as GPR54), are expressed in the human heart and various blood vessels, suggesting a direct role in cardiovascular regulation.[1] In vitro and in vivo studies have elucidated several key functions:

  • Positive Inotropic Effects: Kisspeptin-10 has been demonstrated to be a potent positive inotropic agent in the human heart, comparable to other peptides like endothelin and apelin.[1] This effect is likely mediated through the Gq/11 signaling pathway, leading to phospholipase C activation and subsequent calcium release.[1]

  • Vasoconstriction: KP-10 exhibits potent vasoconstrictor activity in human coronary arteries and umbilical veins.[1] This action may contribute to the physiological adaptations during pregnancy, where plasma kisspeptin levels are dramatically elevated, but could also be implicated in the pathogenesis of conditions like pre-eclampsia.[1]

  • Atherosclerosis: Emerging evidence suggests a complex role for KP-10 in atherosclerosis. It has been shown to increase the adhesion of monocytes to endothelial cells and enhance foam cell formation.[2][3] Furthermore, KP-10 can suppress the migration and proliferation of aortic smooth muscle cells while promoting apoptosis and the activity of matrix metalloproteinases, potentially contributing to plaque instability.[2][3]

Quantitative Data on Cardiovascular Effects of Kisspeptin-10
ParameterSpecies/TissueKisspeptin-10 Concentration/DoseObserved EffectReference
Inotropic Effect (pD2)Human Atrial Appendage-8.9[1]
Inotropic Effect (pD2)Rat Atria-9.9[1]
Monocyte AdhesionHuman Umbilical Vein Endothelial CellsNot specifiedSignificant increase[2][3]
Foam Cell FormationHuman Monocyte-Derived MacrophagesNot specifiedSignificant enhancement[2][3]

Metabolic Regulation: A Modulator of Insulin Secretion and Energy Homeostasis

The expression of Kiss1 and Kiss1r in metabolically relevant tissues such as the pancreas, liver, and adipose tissue points to a role for kisspeptin in energy balance.[4] Human studies have begun to unravel these metabolic functions:

  • Insulin Secretion: Administration of kisspeptin in humans has been shown to significantly increase glucose-stimulated insulin secretion.[5] This effect appears to be a direct action on pancreatic islet cells.[5]

  • Serum Metabolites: Kisspeptin administration alters the profiles of numerous small molecules and lipid species in the serum, including lysophosphatidylcholines, phosphocholines, and sphingomyelins, which are associated with insulin secretion.[5]

  • Appetite and Food Intake: Despite its influence on metabolic markers, acute administration of kisspeptin-54 (a longer isoform) in healthy men and women did not alter appetite, food intake, or gut hormones.[4][5][6] This suggests that kisspeptin receptor agonism is unlikely to have undesirable orexigenic effects in humans.[6]

  • Energy Imbalance: The expression of the KISS1 gene has been observed to be altered in conditions of energy imbalance such as obesity and diabetes.[7]

Quantitative Data on Metabolic Effects of Kisspeptin
ParameterStudy PopulationKisspeptin AdministrationOutcomeReference
Food IntakeHealthy MenKisspeptin-54 infusionNo significant effect[4]
Food IntakeWomen with BMI >25 kg/m ²1.0 nmol/kg/hr Kisspeptin-54 infusion for 120 minsNo significant effect (604±267 kcal vs 560±217 kcal for vehicle)[6]
Glucose-Stimulated Insulin SecretionHealthy Volunteers1 nmol/kg/hr Kisspeptin infusionSignificant increase[5]

Renal Function: An Emerging Role in Kidney Physiology

The kidneys are another peripheral site where the kisspeptin system is active. While research in humans is still in its early stages, initial findings suggest a role in renal regulation:

  • Aldosterone Production: Kisspeptin has been shown to increase aldosterone production in the kidneys.[7][8]

  • Chronic Kidney Disease (CKD): Dysregulation of the kisspeptin-KISS1R axis has been linked to impaired renal function and the progression of CKD.[9] In animal models of CKD, renal KISS1R expression is significantly downregulated.[9]

  • Acute Kidney Injury: Studies in animal models of ischemia/reperfusion injury have shown changes in kisspeptin levels, suggesting its involvement in the pathophysiology of acute kidney injury.[10]

Central Nervous System: Beyond Hormones to Mood and Behavior

Beyond its well-established role in stimulating GnRH neurons, kisspeptin signaling is present in extra-hypothalamic brain regions, influencing mood and behavior.[11]

  • Emotional and Sexual Processing: In healthy men, kisspeptin administration has been shown to enhance limbic brain activity in response to sexual and couple-bonding images.[11][12] It can also alter brain networks at rest, which is linked to increased sexual arousal and decreased sexual aversion.[12]

  • Mood: Kisspeptin has been observed to boost brain networks involved in mood and depression, suggesting its potential as a therapeutic target for mood disorders.[12]

  • Anxiety: While animal studies have produced conflicting results, clinical studies in humans suggest that kisspeptin administration does not significantly affect anxiety levels.[13]

Experimental Protocols

Intravenous Administration of Kisspeptin-10 in Humans

A common experimental design for investigating the acute effects of Kisspeptin-10 in humans involves a randomized, double-blind, placebo-controlled crossover study.[14][15]

  • Participants: Healthy adult male or female volunteers.

  • Procedure:

    • Participants attend two separate study visits.

    • Following an overnight fast, an intravenous cannula is inserted for blood sampling and peptide administration.

    • Baseline blood samples are collected.

    • An intravenous infusion of either Kisspeptin-10 (e.g., 1.0 nmol/kg/hr) or a vehicle (placebo) is administered over a set period (e.g., 75-120 minutes).[6][14][15] Bolus injections have also been used, with doses ranging from 0.01 to 3.0 µg/kg.[8][16]

    • Blood samples are collected at regular intervals during and after the infusion to measure hormone levels (e.g., LH, FSH, testosterone) and kisspeptin concentrations.[14][17]

    • Functional magnetic resonance imaging (fMRI) and psychometric questionnaires can be employed during the infusion to assess effects on brain activity and mood/behavior.[12][14]

Signaling Pathways

The primary signaling mechanism for Kisspeptin-10 is through its G-protein-coupled receptor, KISS1R.[18]

General KISS1R Signaling Pathway

Activation of KISS1R by Kisspeptin-10 predominantly couples to the Gαq/11 protein. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][19] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is fundamental to many of the physiological effects of Kisspeptin-10, including its inotropic effects in the heart and its stimulation of GnRH neurons.[1][19]

Kisspeptin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol KP10 Kisspeptin-10 KISS1R KISS1R (GPR54) KP10->KISS1R Binds to Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Downstream Physiological Effects Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: General Kisspeptin-10 signaling pathway via KISS1R.

Experimental Workflow for Human Kisspeptin Administration Study

The following diagram illustrates a typical experimental workflow for a human study investigating the effects of Kisspeptin-10.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_visits Study Visits (Crossover Design) cluster_v1_protocol Protocol for each visit cluster_analysis Data Analysis Participant_Screening Participant Screening (Health & Eligibility) Informed_Consent Informed Consent Participant_Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Visit1 Visit 1 (Randomized) Enrollment->Visit1 Washout Washout Period Visit1->Washout Visit2 Visit 2 (Crossover) Washout->Visit2 Fasting Overnight Fast Cannulation IV Cannulation Fasting->Cannulation Baseline_Sampling Baseline Sampling (Blood, Questionnaires) Cannulation->Baseline_Sampling Infusion IV Infusion (KP-10 or Placebo) Baseline_Sampling->Infusion Concurrent_Measures Concurrent Measures (fMRI, Blood Sampling) Infusion->Concurrent_Measures Hormone_Analysis Hormone Assays Concurrent_Measures->Hormone_Analysis Imaging_Analysis fMRI Data Analysis Concurrent_Measures->Imaging_Analysis Statistical_Analysis Statistical Analysis Hormone_Analysis->Statistical_Analysis Imaging_Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for a human Kisspeptin-10 study.

Conclusion

The expanding body of research clearly indicates that Kisspeptin-10 is a multifaceted peptide with significant physiological functions in humans that extend well beyond the reproductive axis. Its roles in the cardiovascular, metabolic, renal, and central nervous systems present exciting new avenues for therapeutic intervention. A deeper understanding of the nuanced, tissue-specific actions and signaling pathways of Kisspeptin-10 will be crucial for the development of novel treatments for a range of conditions, from heart disease and metabolic disorders to mood and psychosexual conditions. This guide provides a foundational overview to aid researchers and drug development professionals in navigating this promising field.

References

Methodological & Application

Application Notes and Protocols: Intravenous Bolus vs. Continuous Infusion of Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two primary intravenous administration methods for Kisspeptin-10: bolus injection and continuous infusion. The information compiled herein is intended to guide researchers in designing experiments to investigate the therapeutic potential and physiological effects of Kisspeptin-10 on the reproductive axis.

Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of Gonadotropin-Releasing Hormone (GnRH).[1] The mode of its administration significantly influences the resulting downstream hormonal cascade, particularly the pulsatility and overall secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Understanding these differences is crucial for both mechanistic studies and the development of kisspeptin-based therapies for reproductive disorders.

Data Presentation: Bolus vs. Continuous Infusion

The following tables summarize the quantitative effects of intravenous bolus and continuous infusion of Kisspeptin-10 on key reproductive hormones in healthy men, as reported in published studies.

Table 1: Effects of Intravenous Bolus Injection of Kisspeptin-10 on Serum LH Levels in Healthy Men

Dose (µg/kg)Baseline Mean LH (IU/L)Peak Mean LH (IU/L)Time to PeakStudy Reference
1.04.1 ± 0.412.4 ± 1.730 min[2][3][4]
3.0-Reduced response vs. 1 µg/kg-[2][3][4]

Note: A dose of 3.0 µg/kg resulted in a reduced LH response compared to 1.0 µg/kg, suggesting potential rapid desensitization at higher bolus doses.[3]

Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on Serum LH and Testosterone Levels in Healthy Men

Infusion Rate (µg/kg·h)Duration (h)Baseline Mean LH (IU/L)Mean LH During Infusion (IU/L)Baseline Mean Testosterone (nmol/L)Mean Testosterone During Infusion (nmol/L)Study Reference
1.5up to 22.55.2 ± 0.814.1 ± 1.7--[2][5]
4.022.55.4 ± 0.720.8 ± 4.916.6 ± 2.424.0 ± 2.5[2][3][4]

Table 3: Effects of Continuous Intravenous Infusion of Kisspeptin-10 on LH Pulsatility in Healthy Men

Infusion Rate (µg/kg·h)Duration (h)Baseline LH Pulse Frequency (pulses/h)LH Pulse Frequency During Infusion (pulses/h)Baseline LH Secretory Burst Mass (IU/L)LH Secretory Burst Mass During Infusion (IU/L)Study Reference
1.5up to 22.50.7 ± 0.11.0 ± 0.23.9 ± 0.412.8 ± 2.6[2][5]

Note: At a higher infusion rate of 4.0 µg/kg·h, LH pulses were obscured due to the high rate of secretion.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin Kisspeptin-10 GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GnRH_neuron GnRH Neuron Ca_PKC->GnRH_neuron Depolarizes GnRH_release GnRH Release GnRH_neuron->GnRH_release Stimulates Gonadotroph Gonadotroph Cells GnRH_release->Gonadotroph Stimulates LH_FSH_release LH & FSH Release Gonadotroph->LH_FSH_release

Caption: Kisspeptin-10 signaling pathway in the hypothalamus leading to GnRH release.

Experimental_Workflow cluster_setup Experimental Setup cluster_bolus Bolus Administration cluster_infusion Continuous Infusion cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Cannulation) Baseline_Sampling Baseline Blood Sampling Subject_Prep->Baseline_Sampling Bolus_Admin IV Bolus Injection of Kisspeptin-10 Baseline_Sampling->Bolus_Admin Infusion_Admin Continuous IV Infusion of Kisspeptin-10 Baseline_Sampling->Infusion_Admin Post_Bolus_Sampling Frequent Blood Sampling (e.g., every 10-15 min) Bolus_Admin->Post_Bolus_Sampling Hormone_Assay Hormone Assays (LH, FSH, Testosterone) Post_Bolus_Sampling->Hormone_Assay Infusion_Sampling Regular Blood Sampling (e.g., every 10 min for pulsatility) Infusion_Admin->Infusion_Sampling Infusion_Sampling->Hormone_Assay Deconvolution Deconvolution Analysis (for LH pulsatility) Hormone_Assay->Deconvolution Comparison Comparative Analysis Deconvolution->Comparison

Caption: Comparative experimental workflow for bolus vs. continuous infusion of Kisspeptin-10.

Experimental Protocols

The following are generalized protocols for the intravenous administration of Kisspeptin-10 in human subjects, based on methodologies reported in the literature.[3][6] All procedures should be conducted under ethical approval and with informed consent.

Protocol 1: Intravenous Bolus Administration of Kisspeptin-10

1. Subject Preparation:

  • Subjects should fast overnight prior to the study.
  • On the morning of the study, two intravenous cannulae should be inserted, one in each forearm. One cannula will be used for blood sampling and the other for the administration of Kisspeptin-10 or vehicle.

2. Baseline Blood Sampling:

  • To establish baseline hormone levels, blood samples should be collected at regular intervals (e.g., every 10-15 minutes) for a defined period (e.g., 30-60 minutes) before administration.

3. Preparation of Kisspeptin-10 Solution:

  • Lyophilized Kisspeptin-10 should be reconstituted in sterile saline (0.9% sodium chloride) to the desired concentration. The amount will be calculated based on the subject's body weight and the target dose (e.g., 1.0 µg/kg).

4. Administration:

  • At time zero, the calculated dose of Kisspeptin-10 solution is administered as a single intravenous bolus over a short period (e.g., 30 seconds).

5. Post-Administration Blood Sampling:

  • Frequent blood samples should be collected post-administration to capture the hormonal response profile. A typical schedule would be every 10 minutes for the first hour, then at increasing intervals (e.g., 15, 30 minutes) for a total of 2-3 hours.

6. Sample Processing and Analysis:

  • Blood samples should be collected into appropriate tubes (e.g., serum-separating tubes), allowed to clot, and then centrifuged to separate the serum.
  • Serum samples should be stored at -20°C or lower until assayed for LH, FSH, and testosterone using validated immunoassays.

Protocol 2: Continuous Intravenous Infusion of Kisspeptin-10

1. Subject Preparation:

  • Identical to the bolus administration protocol.

2. Baseline Blood Sampling:

  • A more extended baseline sampling period is often required to accurately determine basal pulsatility. For example, blood sampling every 10 minutes for 4-8 hours.

3. Preparation of Kisspeptin-10 Infusion:

  • Kisspeptin-10 is dissolved in sterile saline and loaded into a syringe for use with a calibrated infusion pump. The concentration is calculated to deliver the desired dose per unit of time (e.g., 1.5 µg/kg·h).

4. Administration:

  • The infusion is commenced at a constant rate using the infusion pump and continued for the planned duration of the study (e.g., 8 to 22.5 hours).

5. Blood Sampling During Infusion:

  • Blood sampling continues at regular intervals (e.g., every 10 minutes) throughout the infusion period to assess changes in hormone levels and pulsatility.

6. Sample Processing and Analysis:

  • Sample handling is the same as for the bolus protocol.
  • Analysis of LH pulsatility is typically performed using deconvolution analysis software.

Discussion and Application Notes

  • Hormonal Response: Intravenous bolus administration of Kisspeptin-10 leads to a rapid and dose-dependent increase in serum LH, with a peak occurring around 30 minutes post-injection.[2][3][4] In contrast, continuous infusion results in a sustained elevation of LH and testosterone levels.[2][3][4]

  • LH Pulsatility: A key advantage of continuous infusion at lower doses (e.g., 1.5 µg/kg·h) is its ability to increase LH pulse frequency and secretory burst mass, more closely mimicking physiological GnRH stimulation.[2][5] At higher infusion rates, the pulsatile nature of LH secretion can be obscured by the high, sustained levels of the hormone.[2]

  • Receptor Desensitization (Tachyphylaxis): There is evidence to suggest that high bolus doses of Kisspeptin-10 may lead to acute desensitization of the Kisspeptin receptor (GPR54), as evidenced by a blunted LH response at a 3 µg/kg dose compared to a 1 µg/kg dose.[3] However, some studies have shown that continuous infusion for up to 22.5 hours in healthy men did not result in desensitization.[7] This suggests that the mode of administration and the concentration of Kisspeptin-10 at the receptor are critical factors in determining whether tachyphylaxis occurs. Chronic, high-dose administration is more likely to induce desensitization.[8]

  • Therapeutic Implications: The choice between bolus and continuous infusion of Kisspeptin-10 will depend on the therapeutic goal. For diagnostic purposes or to initiate a robust but transient response, a bolus injection may be appropriate. For therapeutic applications aiming to restore or enhance pulsatile gonadotropin secretion, such as in certain forms of infertility, a continuous infusion or a pulsatile administration regimen that mimics the natural rhythm of GnRH release may be more effective.[9]

  • Future Research: Further studies are needed to fully elucidate the dose-response relationships and the potential for desensitization with different Kisspeptin-10 administration protocols in various patient populations. Comparing the effects of Kisspeptin-10 with its longer-acting analogue, Kisspeptin-54, and with direct GnRH administration can also provide valuable insights for therapeutic development.[10][11]

References

Application Notes and Protocols: In Vitro Bioassays for Kisspeptin-10 Activity on GnRH Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, products of the Kiss1 gene, are potent regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1] The primary receptor for kisspeptins is the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1] Activation of GPR54 on gonadotropin-releasing hormone (GnRH) neurons is a critical step in stimulating GnRH secretion, which in turn governs the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Kisspeptin-10, a decapeptide, represents the minimal sequence required for full biological activity.

These application notes provide detailed protocols for in vitro bioassays to characterize the activity of Kisspeptin-10 on immortalized GnRH neuronal cell lines, such as GT1-7, GN11, and mHypoA-55. These assays are essential tools for studying the molecular mechanisms of Kisspeptin-10 action, screening for novel GPR54 modulators, and developing new therapeutic strategies for reproductive disorders.

Kisspeptin-10 Signaling Pathway in GnRH Neurons

Upon binding to GPR54, Kisspeptin-10 primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2 and p38, and the protein kinase A (PKA) pathway.[2] These signaling events culminate in the transcription of the GnRH gene and the secretion of the GnRH peptide.

Kisspeptin_Signaling_Pathway KP10 Kisspeptin-10 GPR54 GPR54 (KISS1R) KP10->GPR54 Gq11 Gαq/11 GPR54->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2+ Gene GnRH Gene Expression Ca2->Gene MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates MAPK->Gene PKA PKA Pathway PKA->Gene Secretion GnRH Secretion Gene->Secretion

Kisspeptin-10 signaling cascade in GnRH neurons.

Experimental Workflow for Assessing Kisspeptin-10 Activity

A general workflow for investigating the in vitro bioactivity of Kisspeptin-10 on GnRH cell lines involves several key stages, from cell culture to data analysis. The specific assays chosen will depend on the research question, but a comprehensive study would typically include assessments of intracellular signaling, gene expression, and peptide secretion.

Experimental_Workflow start Start culture Culture GnRH Cell Line (e.g., GT1-7, mHypoA-55) start->culture seed Seed Cells into Appropriate Plates culture->seed treat Treat with Kisspeptin-10 (Dose-Response and Time-Course) seed->treat assay_choice Select Assay treat->assay_choice calcium Calcium Imaging (e.g., Fura-2 AM) assay_choice->calcium Intracellular Signaling gene Gene Expression Analysis (qRT-PCR for GnRH, Kiss1) assay_choice->gene Gene Expression secretion GnRH Secretion Assay (EIA/RIA) assay_choice->secretion Peptide Secretion data_acq_ca Acquire Fluorescence Data calcium->data_acq_ca data_acq_gene Isolate RNA, Synthesize cDNA, Perform qRT-PCR gene->data_acq_gene data_acq_sec Collect Supernatant, Perform EIA/RIA secretion->data_acq_sec analysis Data Analysis and Interpretation data_acq_ca->analysis data_acq_gene->analysis data_acq_sec->analysis end End analysis->end

General experimental workflow for Kisspeptin-10 bioassays.

Data Presentation

Table 1: Kisspeptin-10 Induced GnRH Secretion in GnRH Cell Lines
Cell LineKisspeptin-10 ConcentrationIncubation TimeFold Increase in GnRH Secretion (approx.)Reference
GT1-71 nM30 minSignificant increase[3]
GT1-710 nM30 minSignificant increase[3]
GT1-7100 nM30 minNo significant effect[3]
GT1-71 nM45 minSignificant increase[4]
GT1-710 nM45 minSignificant increase[4]
GT1-71 µM45 minNo significant increase[4]
GT1-710 µM45 minNo significant increase[4]
GT1-71 nM1.5 hours5-fold[5]
GN111 nM1 hour4-fold[5]
Table 2: Kisspeptin-10 Induced Gene Expression in GnRH Cell Lines
Cell LineGeneKisspeptin-10 ConcentrationIncubation TimeFold Increase in mRNA Expression (approx.)Reference
GT1-7GnRH1 nM4 hours4-fold[5]
GT1-7GnRH1 nM16 hoursSustained increase[5]
GN11GnRH1 nM4 hours3.5-fold[5]
GN11GnRH0.1 nM16 hours3-fold[5]
mHypoA-55 (Kiss-1R overexpressing)GnRHNot specifiedNot specifiedIncreased[6][7]
mHypoA-55 (Kiss-1R overexpressing)Kiss-1Not specifiedNot specifiedIncreased[6][7]
mHypoA-55Kiss-1Not specifiedNot specifiedUpregulated[8]
mHypoA-55GnRHNot specifiedNot specifiedUpregulated[8]
Table 3: Kisspeptin-10 Induced Intracellular Calcium Mobilization in GT1-7 Cells
Kisspeptin-10 ConcentrationResponseReference
30 nMSmall, non-significant increase in [Ca2+]i
100 nMSignificant triphasic change in [Ca2+]i[1]
300 nMSignificant triphasic change in [Ca2+]i[1]

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to Kisspeptin-10 stimulation in GnRH cell lines.

Materials:

  • GnRH cells (e.g., GT1-7)

  • Glass-bottom culture dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • DMSO

  • Kisspeptin-10 stock solution

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

Procedure:

  • Cell Plating: Seed GnRH cells onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • On the day of the experiment, mix equal volumes of the Fura-2 AM and Pluronic F-127 stock solutions.

    • Dilute this mixture in HBSS to a final Fura-2 AM concentration of 2-5 µM.

  • Cell Loading:

    • Wash the cells twice with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the dish/coverslip onto the microscope stage and perfuse with HBSS.

    • Identify a field of healthy cells and begin recording.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • After establishing a stable baseline, perfuse the cells with HBSS containing the desired concentration of Kisspeptin-10.

    • Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

    • At the end of the experiment, you can perfuse with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain a maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with a chelator (e.g., EGTA) to obtain a minimum fluorescence ratio (Rmin) for calibration.

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the fluorescence ratio over time to visualize the calcium response to Kisspeptin-10.

Protocol 2: GnRH Secretion Assay (EIA/RIA)

This protocol describes the measurement of GnRH released into the culture medium following Kisspeptin-10 stimulation.

Materials:

  • GnRH cells (e.g., GT1-7, GN11)

  • 24- or 48-well culture plates

  • Serum-free culture medium

  • Kisspeptin-10 stock solution

  • Commercially available GnRH Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit

  • Plate reader (for EIA) or gamma counter (for RIA)

Procedure:

  • Cell Plating: Seed GnRH cells into 24- or 48-well plates and grow to 80-90% confluency.

  • Cell Starvation: To reduce basal GnRH secretion, replace the growth medium with serum-free medium and incubate for 2-4 hours prior to stimulation.

  • Kisspeptin-10 Stimulation:

    • Prepare dilutions of Kisspeptin-10 in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM).

    • Remove the starvation medium and add the Kisspeptin-10 solutions to the respective wells.

    • Incubate for the desired time period (e.g., 30 minutes to 4 hours).

  • Sample Collection:

    • Carefully collect the supernatant (culture medium) from each well.

    • Centrifuge the samples to pellet any detached cells and transfer the clear supernatant to a new tube.

    • Samples can be stored at -80°C until analysis.

  • GnRH Quantification:

    • Quantify the GnRH concentration in the collected supernatants using a commercial GnRH EIA or RIA kit, following the manufacturer's instructions.

  • Data Normalization (Optional but Recommended):

    • After collecting the supernatant, lyse the cells in each well and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

    • Normalize the GnRH concentration to the total protein content in each well to account for variations in cell number.

Data Analysis: Calculate the concentration of GnRH in each sample based on the standard curve generated from the EIA/RIA. Express the results as fold change over the vehicle-treated control group.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the relative mRNA expression of GnRH and Kiss1 in GnRH cell lines after treatment with Kisspeptin-10.

Materials:

  • GnRH cells (e.g., mHypoA-55, GT1-7)

  • 6- or 12-well culture plates

  • Serum-free culture medium

  • Kisspeptin-10 stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for GnRH, Kiss1, and a reference gene (e.g., Gapdh, Actb)

  • Real-time PCR instrument

Procedure:

  • Cell Plating and Treatment:

    • Seed GnRH cells into 6- or 12-well plates and grow to near confluency.

    • Starve the cells in serum-free medium for 2-4 hours.

    • Treat the cells with various concentrations of Kisspeptin-10 for the desired duration (e.g., 4, 16, or 24 hours).

  • RNA Extraction:

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

The in vitro bioassays described provide a robust framework for investigating the biological activity of Kisspeptin-10 on GnRH neuronal cell lines. By employing these detailed protocols for calcium imaging, GnRH secretion, and gene expression analysis, researchers can effectively characterize the signaling pathways and functional outcomes of GPR54 activation. The provided data tables offer a comparative overview of Kisspeptin-10's effects across different cell lines and experimental conditions, serving as a valuable reference for experimental design and data interpretation. These tools are indispensable for advancing our understanding of the neuroendocrine control of reproduction and for the development of novel therapeutics targeting the kisspeptin system.

References

Application Notes and Protocols for Measuring Kisspeptin-10 Induced LH and FSH Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the physiological effects of Kisspeptin-10 on the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The following sections detail the underlying signaling pathway, experimental workflows for both in vivo and in vitro studies, and methods for hormone quantification.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10, a potent neuropeptide, is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] It primarily acts on GnRH neurons in the hypothalamus to stimulate the release of Gonadotropin-Releasing Hormone (GnRH).[2][4] GnRH then travels through the portal blood system to the anterior pituitary gland, where it stimulates the gonadotroph cells to secrete LH and FSH.[1][2][4][5] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[4]

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin Kisspeptin-10 GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron Binds to KISS1R GnRH GnRH GnRH_Neuron->GnRH Stimulates Release Gonadotroph Gonadotroph Cell GnRH->Gonadotroph Stimulates LH LH Gonadotroph->LH Releases FSH FSH Gonadotroph->FSH Releases

Caption: Kisspeptin-10 signaling cascade for LH and FSH release.

I. In Vivo Protocol: Kisspeptin-10 Administration in Rodent Models

This protocol describes the procedure for administering Kisspeptin-10 to rodents and subsequent blood collection for LH and FSH measurement.

Experimental Workflow

In_Vivo_Workflow start Start: Acclimatize Animals cannulation Surgical Cannulation (Optional) (e.g., Jugular Vein or Intracerebroventricular) start->cannulation recovery Recovery Period cannulation->recovery baseline Baseline Blood Sampling recovery->baseline administration Kisspeptin-10 Administration (IV, ICV, or SC) baseline->administration timed_sampling Timed Blood Sampling Post-Administration administration->timed_sampling processing Plasma/Serum Separation timed_sampling->processing analysis Hormone Analysis (ELISA/RIA) processing->analysis end End analysis->end

Caption: Workflow for in vivo Kisspeptin-10 studies in rodents.
Materials

  • Kisspeptin-10 (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for cannulation (if applicable)

  • Blood collection tubes (e.g., EDTA-coated for plasma, or serum separator tubes)

  • Centrifuge

  • Pipettes and tips

  • Rodent model (e.g., adult male Wistar rats or C57BL/6 mice)

Procedure
  • Preparation of Kisspeptin-10 Solution:

    • Reconstitute lyophilized Kisspeptin-10 in sterile saline to the desired stock concentration. For instance, to prepare a 1 mg/ml stock, dissolve 1 mg of Kisspeptin-10 in 1 ml of saline.

    • Further dilute the stock solution with sterile saline to achieve the final desired administration concentration.

  • Animal Preparation and Administration:

    • Intravenous (IV) Administration: For conscious, freely moving animals, surgical implantation of a jugular vein cannula is recommended several days prior to the experiment to allow for recovery.[6] Anesthetize the animal and administer the calculated dose of Kisspeptin-10 as a bolus injection or continuous infusion through the cannula.[6]

    • Intracerebroventricular (ICV) Administration: Anesthetize the animal and place it in a stereotaxic frame.[7] A small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle.[7] Slowly inject the Kisspeptin-10 solution (typically 2-5 µl) into the ventricle.[7][8]

    • Subcutaneous (SC) Administration: Pinch the skin on the back of the neck and insert the needle into the tented area to deliver the Kisspeptin-10 solution.

  • Blood Sampling:

    • Collect a baseline blood sample immediately before Kisspeptin-10 administration.

    • Following administration, collect blood samples at specified time points. A typical schedule for a bolus injection would be 10, 20, 30, 45, 60, 75, and 90 minutes post-injection.[5] For infusions, blood can be sampled at regular intervals throughout the infusion period and post-infusion.[9][10]

    • Blood can be collected via tail vein, saphenous vein, or orbital sinus for terminal procedures. For chronic studies with repeated sampling, a cannula is preferred.

  • Sample Processing:

    • For plasma, collect blood in EDTA-coated tubes, keep on ice, and centrifuge at 1,500 x g for 15 minutes at 4°C.

    • For serum, collect blood in serum separator tubes, allow to clot at room temperature for 30 minutes, and then centrifuge at 1,500 x g for 15 minutes.

    • Aspirate the supernatant (plasma or serum) and store at -20°C or -80°C until analysis.

Quantitative Data from Rodent Studies
ParameterValueSpeciesAdministration RouteResultReference
Dose (Bolus) 0.3 nmol/kgRatIVRobust LH burst[6][11]
3.0 nmol/kgRatIVMaximal LH response[6][11]
30 nmol/kgRatIVMaximal LH response[6][11]
Dose (ICV) 50 pmolRatICVSignificant increase in serum LH and FSH[3]
Repeated Bolus 30 nmol/kg (4 boluses at 75-min intervals)RatIVSustained LH secretory pulses[6]

II. In Vitro Protocol: Kisspeptin-10 Stimulation of Pituitary Cells

This protocol outlines the procedure for treating primary pituitary cell cultures or pituitary cell lines with Kisspeptin-10 to measure LH and FSH release.

Experimental Workflow

In_Vitro_Workflow start Start: Isolate Pituitary Glands dissociation Enzymatic Dissociation of Pituitary Cells start->dissociation culture Cell Culture and Plating dissociation->culture treatment Treat with Kisspeptin-10 +/- GnRH culture->treatment incubation Incubate for Defined Time Periods (e.g., 6, 12, 48 hours) treatment->incubation collection Collect Culture Supernatant incubation->collection analysis Hormone Analysis (ELISA/RIA) collection->analysis end End analysis->end

References

Application Notes: Investigating Functional Hypothalamic Amenorrhea with Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional Hypothalamic Amenorrhea (FHA) is a common cause of secondary amenorrhea, characterized by the suppression of the hypothalamic-pituitary-gonadal (HPG) axis in the absence of an organic cause.[1][2] It is often associated with stressors such as excessive exercise, low energy availability, and psychological stress.[1][2][3] The underlying pathophysiology involves a functional disruption of pulsatile Gonadotropin-Releasing Hormone (GnRH) secretion from the hypothalamus, leading to low levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), anovulation, and hypoestrogenism.[1][4]

Kisspeptin, a neuropeptide encoded by the KISS1 gene, has emerged as a critical upstream regulator of GnRH neurons and a key component of the GnRH pulse generator.[1][2][5][6] Kisspeptins act via the G protein-coupled receptor, KISS1R (also known as GPR54), to potently stimulate GnRH secretion.[5][6][7] This central role makes Kisspeptin-10, a biologically active decapeptide fragment of the full-length Kisspeptin-54, a valuable tool for investigating the pathophysiology of FHA and exploring its therapeutic potential.[8][9] Studies suggest that FHA may be a state of kisspeptin deficiency, and administration of exogenous kisspeptin can restore gonadotropin secretion.[8]

Mechanism of Action

Kisspeptin-10 exerts its effects by binding to the KISS1R on GnRH neurons in the hypothalamus.[5][10] This binding activates a Gαq/11 signaling cascade, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7][10] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-activated Protein Kinase C (PKC), leads to neuronal depolarization and the secretion of GnRH into the hypophyseal portal system.[7][10][11] GnRH then travels to the anterior pituitary to stimulate the synthesis and release of LH and FSH.[5]

Kisspeptin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular GnRH Neuron Cytoplasm Kisspeptin10 Kisspeptin-10 KISS1R KISS1R (GPR54) Kisspeptin10->KISS1R Binds G_protein Gαq/11 KISS1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Induces GnRH_vesicle GnRH Vesicle DAG->GnRH_vesicle Activates PKC (not shown) Ca_release->GnRH_vesicle Promotes Fusion GnRH_release GnRH Release GnRH_vesicle->GnRH_release Leads to Experimental_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Intervention Phase 2: Intervention cluster_Monitoring Phase 3: Monitoring & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent BaselineVisit Baseline Visit (History, Physical, Ultrasound) Consent->BaselineVisit BaselineHormones Baseline Hormone Panel (LH, FSH, E2, etc.) BaselineVisit->BaselineHormones Randomization Randomization (if applicable) BaselineHormones->Randomization Pump Place Pump for Pulsatile Subcutaneous Kisspeptin-10 Randomization->Pump Administration Administer Kisspeptin-10 (e.g., for 2 weeks) Pump->Administration BloodSampling Frequent Blood Sampling (for LH Pulsatility) Administration->BloodSampling Ultrasound Serial Pelvic Ultrasounds (Follicular Growth) Administration->Ultrasound HormoneAssays Hormone Assays (LH, FSH, E2) BloodSampling->HormoneAssays FollowUp End-of-Study Visit Ultrasound->FollowUp HormoneAssays->FollowUp

References

Application Notes and Protocols for Radioligand Binding Assays: Kisspeptin-10 and GPR54 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing radioligand binding assays to characterize the interaction between Kisspeptin-10 and its cognate G protein-coupled receptor, GPR54 (also known as KISS1R). The protocols detailed below are foundational for screening novel therapeutic agents targeting this critical signaling pathway, which is integral to reproductive health and has implications in cancer biology.

Introduction to the Kisspeptin/GPR54 System

The Kisspeptin/GPR54 signaling system is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, the onset of puberty and control of fertility. Kisspeptins, products of the KISS1 gene, are a family of peptides that include Kisspeptin-54, -14, -13, and -10.[1][2] These peptides are the endogenous ligands for the G protein-coupled receptor GPR54.[1][2] The interaction between kisspeptins and GPR54 primarily initiates a Gαq/11-mediated signaling cascade, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4][5] This signaling cascade is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[6][7]

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between Kisspeptin-10 and GPR54.[8][9] These assays are instrumental in determining the binding affinity of ligands and the density of receptors in a given biological sample.

Key Signaling Pathway of Kisspeptin/GPR54

The binding of Kisspeptin to GPR54 triggers a cascade of intracellular events. A simplified representation of this pathway is illustrated below.

GPR54_Signaling_Pathway GPR54 GPR54 Gq Gαq/11 GPR54->Gq Activates Kisspeptin Kisspeptin-10 Kisspeptin->GPR54 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK GnRH GnRH Release MAPK->GnRH

Kisspeptin/GPR54 Signaling Pathway

Quantitative Data Summary

The following tables summarize key binding parameters for Kisspeptin-10 and related ligands with GPR54, as determined by radioligand binding assays.

Table 1: Competitive Binding Affinities (Ki) of Kisspeptins for GPR54

LigandReceptor SpeciesCell LineRadioligandKi (nM)Reference
Kisspeptin-10HumanCHO-K1[125I]Kisspeptin-542.33[10]
Kisspeptin-10RatCHO-K1[125I]Kisspeptin-541.59[10]
Kisspeptin-54HumanCHO-K1[125I]Kisspeptin-101.45 ± 0.1[8]
Kisspeptin-54RatCHO-K1[125I]Kisspeptin-101.81 ± 0.05[8]

Table 2: Saturation Binding Parameters for Kisspeptin Radioligands

RadioligandReceptor SpeciesCell Line/TissueKd (nM)Bmax (fmol/mg protein)Reference
[125I]Kisspeptin-10RatCHO-K1 cells expressing rat GPR54Data not specifiedData not specified[11]
[125I]Kisspeptin-54HumanCHO-KISS1R membranesUsed for competition assaysData not specified[12]

Note: Specific Kd and Bmax values from saturation assays are not consistently reported in the cited literature, which often focuses on the relative affinities from competitive assays.

Experimental Protocols

Radioligand binding assays are primarily categorized into saturation and competitive assays.[9][13][14] Saturation assays are employed to ascertain the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[9][15] Competitive binding assays are utilized to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radioligand from the receptor.[9]

General Workflow for Radioligand Binding Assays

The general workflow for a filtration-based radioligand binding assay is depicted below.

Radioligand_Assay_Workflow prep 1. Prepare Membranes (e.g., from CHO-GPR54 cells) incubate 2. Incubation - Membranes - Radioligand ([¹²⁵I]Kp-10) - Unlabeled Ligand (for competition) prep->incubate separate 3. Separation (Rapid filtration over glass fiber filters) incubate->separate wash 4. Washing (Remove unbound radioligand) separate->wash count 5. Counting (Gamma counter to measure radioactivity) wash->count analyze 6. Data Analysis (Non-linear regression to determine Kd, Bmax, or Ki) count->analyze

Radioligand Binding Assay Workflow
Protocol 1: Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and the binding affinity (Kd) of a radioligand, such as [125I]Kisspeptin-10, for GPR54.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing human or rat GPR54.

  • Radioligand: [125I]Kisspeptin-10.

  • Unlabeled Ligand: Unlabeled Kisspeptin-10 for determining non-specific binding.

  • Binding Buffer: 20 mM HEPES, 2 mM MgCl₂, 6.5 mM CaCl₂, 1% BSA, pH 7.4.[12]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

  • Scintillation Vials and Fluid.

  • Gamma Counter.

Procedure:

  • Assay Setup: In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).

  • Radioligand Addition: Add increasing concentrations of [125I]Kisspeptin-10 to the tubes. A typical concentration range would span from 0.01 nM to 10 nM.

  • Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [125I]Kisspeptin-10 along with a high concentration of unlabeled Kisspeptin-10 (e.g., 1 µM) to saturate the receptors and measure non-specific binding.[11]

  • Incubation: Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each tube through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of unlabeled ligand.

    • Non-Specific Binding: Radioactivity measured in the presence of excess unlabeled ligand.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • Plot specific binding against the concentration of the radioligand. Use non-linear regression analysis (one-site binding model) to determine the Kd and Bmax values.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled test compound for GPR54.

Materials:

  • Same as for the Saturation Binding Assay, with the addition of the unlabeled test compound(s).

Procedure:

  • Assay Setup: In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 µg of protein).

  • Radioligand Addition: Add a fixed concentration of [125I]Kisspeptin-10 to all tubes. The concentration should ideally be at or below the Kd value determined from the saturation assay to ensure sensitivity.

  • Competitor Addition: Add increasing concentrations of the unlabeled test compound to the tubes. A wide concentration range is recommended, for example, from 1 pM to 1 µM.[8]

  • Control Tubes:

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-Specific Binding: Tubes containing membranes, radioligand, and a high concentration of unlabeled Kisspeptin-10 (e.g., 1 µM).

  • Incubation, Filtration, Washing, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding assays).

Principles of Binding Assays

The relationship between total, specific, and non-specific binding in saturation and competitive assays is crucial for data interpretation.

Binding_Assay_Principles cluster_saturation Saturation Assay cluster_competition Competitive Assay Total_Sat Total Binding (Increases and plateaus) Specific_Sat Specific Binding (Saturable) Total_Sat->Specific_Sat minus Nonspecific_Sat Non-specific Binding (Linear increase) Total_Sat->Nonspecific_Sat equals Determination Determination Specific_Sat->Determination Total_Comp Total Binding (Constant high level) Displaced_Binding Displaced Binding (Sigmoidal curve with increasing unlabeled ligand) Total_Comp->Displaced_Binding decreases to Nonspecific_Comp Non-specific Binding (Constant low level) Displaced_Binding->Nonspecific_Comp plateau at Displaced_Binding->Determination Determination_Sat Determines Kd and Bmax Determination->Determination_Sat Determination_Comp Determines IC50 and Ki Determination->Determination_Comp

Principles of Radioligand Binding Assays

Conclusion

The protocols and data presented herein provide a robust framework for investigating the Kisspeptin-10 and GPR54 interaction. These radioligand binding assays are indispensable tools in the field of reproductive endocrinology and oncology, facilitating the discovery and characterization of novel modulators of the Kisspeptin/GPR54 signaling pathway. Careful execution of these protocols and rigorous data analysis will yield reliable and reproducible results, advancing our understanding of this vital biological system.

References

Kisspeptin-10 as a potential therapeutic agent for infertility

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Kisspeptin-10 in Infertility Research

Introduction

Kisspeptin, a product of the KISS1 gene, has been identified as a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, a key player in reproductive health.[1][2] The peptide family includes various forms, with Kisspeptin-10 being the minimal sequence demonstrating full biological activity.[3] It acts as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), now known as KISS1R.[4][5] The discovery that mutations in the KISS1R gene lead to hypogonadotropic hypogonadism and infertility has highlighted the indispensable role of the kisspeptin signaling system in puberty and reproduction.[6][7] These findings have spurred significant research into Kisspeptin-10 as a potential therapeutic agent for various forms of infertility.[8][9]

Mechanism of Action

Kisspeptin-10 exerts its primary influence on the reproductive axis by stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[9][10] Neurons in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus release kisspeptin.[11][12] Upon binding to the KISS1R on GnRH neurons, Kisspeptin-10 initiates a signaling cascade that leads to the secretion of GnRH.[7][11] GnRH then travels to the anterior pituitary gland, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) into the bloodstream.[10] These gonadotropins act on the gonads to stimulate steroidogenesis (testosterone and estradiol production) and gametogenesis, which are essential for fertility.[10] This hierarchical control underscores Kisspeptin-10's position as a master regulator of the HPG axis.[2][13]

Kisspeptin_Signaling_Pathway Hypothalamus Hypothalamus (KNDy Neurons) Kisspeptin Kisspeptin-10 Hypothalamus->Kisspeptin Releases KISS1R KISS1R (GPR54) Kisspeptin->KISS1R GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Pituitary Anterior Pituitary GnRH->Pituitary Stimulates LH_FSH LH & FSH Pituitary->LH_FSH Releases Gonads Gonads (Testes / Ovaries) LH_FSH->Gonads Stimulates Hormones Testosterone / Estradiol Gonads->Hormones Produce Hormones->Hypothalamus Feedback Negative/Positive Feedback

Caption: Kisspeptin-10 signaling cascade in the HPG axis.

Therapeutic Applications

Kisspeptin-10 and its longer-acting analogue, Kisspeptin-54, have shown promise in treating reproductive disorders.[1] Exogenous administration can stimulate the HPG axis, making it a potential therapy for conditions characterized by deficient GnRH pulsatility.[13]

  • Hypothalamic Amenorrhea: In women with infertility due to hypothalamic amenorrhea, intermittent administration of kisspeptin can restore gonadotropin secretion.[13][14]

  • Ovulation Triggering in IVF: Kisspeptin can be used to trigger oocyte maturation in women undergoing in vitro fertilization (IVF).[15] This may offer a more physiological and potentially safer alternative to human chorionic gonadotropin (hCG), reducing the risk of ovarian hyperstimulation syndrome (OHSS).[15][16]

  • Male Infertility: In men, Kisspeptin-10 administration potently stimulates LH secretion, leading to a subsequent increase in testosterone levels.[3][17] This suggests its potential use in male infertility and hypogonadism of central origin.[18]

  • Diagnostic Tool: The response to Kisspeptin-10 can help diagnose the integrity of the HPG axis. A normal response indicates that the GnRH neuronal system is intact.[13]

Data Presentation

The following tables summarize quantitative data from key human studies on the effects of Kisspeptin-10 administration.

Table 1: Effects of Intravenous (IV) Bolus Kisspeptin-10 on LH and FSH in Healthy Men

Dose (µg/kg)Baseline Mean LH (IU/L)Peak Mean LH (IU/L) at 30 minFold IncreaseReference
1.04.1 ± 0.412.4 ± 1.7~3.0[3][17]
3.0-Reduced response vs. 1 µg/kg-[3][17]

Table 2: Effects of IV Infusion of Kisspeptin-10 in Healthy Men

Infusion Rate (µg/kg/h)Duration (h)Baseline Mean LH (IU/L)Mean LH during Infusion (IU/L)Effect on TestosteroneReference
1.595.2 ± 0.814.1 ± 1.7Increased[3][17]
4.022.55.4 ± 0.720.8 ± 4.9Increased from 16.6 to 24.0 nmol/L[3][17]

Table 3: Sexual Dimorphism in Response to IV Bolus Kisspeptin-10

Subject GroupDose (nmol/kg)Effect on LH & FSHReference
Healthy Men≥ 0.3Robust increase in LH and FSH[19][20]
Women (Follicular Phase)Up to 10No significant alteration[19][20][21]
Women (Preovulatory Phase)10Significant increase in LH and FSH[19][20][21]

Note: The responsiveness to kisspeptin varies significantly, with women in the preovulatory phase showing the greatest sensitivity, likely due to the positive feedback effects of estrogen.[6][7]

Protocols for Kisspeptin-10 Research

The following protocols are generalized methodologies based on published research and are intended for research purposes only. All experiments involving animals or humans must be conducted under approved ethical guidelines.

Experimental_Workflow start Start: Clinical Trial Design recruit Subject Recruitment (e.g., Healthy Volunteers, Patients with HA) start->recruit screen Screening & Consent (Inclusion/Exclusion Criteria) recruit->screen random Randomization (Crossover Design) screen->random groupA Visit 1: Kisspeptin-10 Infusion random->groupA Arm 1 groupB Visit 1: Placebo (Saline) Infusion random->groupB Arm 2 samplingA Baseline & Serial Blood Sampling groupA->samplingA samplingB Baseline & Serial Blood Sampling groupB->samplingB washout Washout Period groupA2 Visit 2: Placebo (Saline) Infusion washout->groupA2 groupB2 Visit 2: Kisspeptin-10 Infusion washout->groupB2 samplingA2 Baseline & Serial Blood Sampling groupA2->samplingA2 samplingB2 Baseline & Serial Blood Sampling groupB2->samplingB2 samplingA->washout process Sample Processing (Centrifugation, Serum/Plasma Aliquoting) samplingA->process samplingB->washout samplingB->process samplingA2->process samplingB2->process assay Hormone Analysis (ELISA / RIA) process->assay data Data Analysis (e.g., AUC, Peak Response) assay->data end End: Report Findings data->end

Caption: Workflow for a human Kisspeptin-10 administration study.

1. Protocol for In Vivo Kisspeptin-10 Administration in Rodents

This protocol describes the central or peripheral administration of Kisspeptin-10 to adult male rats to assess its effect on the HPG axis.[4]

  • 1.1. Animal Model:

    • Use adult male Wistar rats (250-300g).

    • House animals under controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

    • For central administration (intracerebroventricular, i.c.v.), surgically implant a cannula into the lateral cerebral ventricle. Allow for a recovery period of 5-7 days.

    • For peripheral administration (intravenous, i.v.), implant an intracardiac cannula for serial blood sampling.[22]

  • 1.2. Reagent Preparation:

    • Dissolve lyophilized Kisspeptin-10 in sterile 0.9% saline to the desired concentration (e.g., 1 nmol/10 µl for i.c.v. injection).[23]

  • 1.3. Administration and Sampling:

    • Acclimatize conscious, freely moving rats to the experimental setup.

    • For i.c.v. administration: Inject a single bolus of Kisspeptin-10 (e.g., 1 nmol) or vehicle (saline).[23]

    • For i.v. administration: Inject a bolus of Kisspeptin-10 at doses ranging from 0.3 to 30 nmol/kg.[22]

    • Collect blood samples (approx. 250 µl) via the cannula at baseline (0 min) and at 10, 15, 20, 60, and 120 minutes post-injection.[4][22]

    • Centrifuge blood samples, separate the plasma/serum, and store at -80°C until hormone analysis.

  • 1.4. Hormone Analysis:

    • Measure plasma/serum concentrations of LH, FSH, and testosterone using commercially available ELISA or radioimmunoassay (RIA) kits.

2. Protocol for In Vitro Hypothalamic Explant Culture

This protocol assesses the direct effect of Kisspeptin-10 on GnRH release from hypothalamic tissue.[4]

  • 2.1. Tissue Preparation:

    • Euthanize adult male rats and rapidly dissect the medial basal hypothalamus.

    • Place the explant in an appropriate incubation medium (e.g., Krebs-Ringer bicarbonate buffer) supplemented with glucose and BSA.

  • 2.2. Incubation and Treatment:

    • Pre-incubate the hypothalamic explants for 30-60 minutes to stabilize.

    • Replace the medium with fresh medium containing various concentrations of Kisspeptin-10 (e.g., 100-1000 nM) or vehicle control.[4]

    • Incubate for a defined period (e.g., 60 minutes).

  • 2.3. Sample Collection and Analysis:

    • Collect the incubation medium at the end of the treatment period.

    • Measure the concentration of GnRH in the medium using a specific RIA or ELISA kit.

    • Normalize GnRH release to the protein content of the hypothalamic tissue.

3. General Protocol for Hormone Measurement by ELISA

This protocol provides a general workflow for quantifying hormone levels (e.g., Kisspeptin, LH, FSH) in biological samples using a sandwich ELISA kit.[24]

  • 3.1. Preparation:

    • Allow all kit reagents and samples to reach room temperature.

    • Prepare standards, controls, and samples. Samples may require dilution to fall within the standard curve range.

    • Serum samples should be prepared by allowing blood to clot, followed by centrifugation to collect the supernatant. Plasma should be collected using an anticoagulant like EDTA and centrifuged promptly.[24]

  • 3.2. Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add Biotin-labeled detection antibody to each well. Cover and incubate as per the kit's instructions (e.g., 90 minutes at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add Horseradish Peroxidase (HRP)-conjugate to each well. Cover and incubate (e.g., 30 minutes at 37°C).

    • Wash the plate again to remove unbound HRP-conjugate.

    • Add the substrate reagent (e.g., TMB) to each well. Incubate in the dark (e.g., 15 minutes at 37°C) to allow for color development.[24]

    • Add Stop Solution to each well to terminate the reaction.

  • 3.3. Data Acquisition and Analysis:

    • Immediately read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the OD values against the concentrations of the standards.

    • Calculate the concentration of the hormone in the samples by interpolating their OD values from the standard curve.

References

Troubleshooting & Optimization

short half-life of Kisspeptin-10 and its implications for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-10. The content focuses on challenges arising from the peptide's short half-life and offers practical solutions for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with Kisspeptin-10 in vivo?

The principal challenge is its very short circulating half-life.[1] Kisspeptin-10 is rapidly degraded by enzymes, which can lead to lower-than-expected bioactivity in vivo compared to in vitro studies and its longer counterpart, Kisspeptin-54.[1][2] This rapid clearance necessitates careful consideration of the route and timing of administration to achieve desired physiological effects.

Q2: How does the half-life of Kisspeptin-10 compare to Kisspeptin-54?

Kisspeptin-10 has a significantly shorter half-life than Kisspeptin-54. The in vivo plasma half-life of intravenously administered Kisspeptin-10 is approximately 4 minutes in humans, which is about seven times shorter than that of Kisspeptin-54, which is around 28 minutes.[3][4][5] This difference is a critical factor in experimental design, as Kisspeptin-54's greater resistance to enzymatic breakdown may make it more suitable for studies requiring a more sustained effect.[1]

Q3: What are the recommended storage and handling procedures for Kisspeptin-10?

Proper storage is crucial to prevent degradation. Lyophilized (powder) Kisspeptin-10 is stable for weeks at room temperature but should be stored desiccated below -18°C for long-term stability.[6] Once reconstituted in a sterile aqueous solution, it should be stored at 4°C for short-term use (2-7 days) and below -18°C for future use.[6] It is highly recommended to aliquot the reconstituted solution before freezing to avoid repeated freeze-thaw cycles.[7]

Q4: What causes receptor desensitization or tachyphylaxis with Kisspeptin-10 administration?

Continuous or high-dose administration of Kisspeptin-10 can lead to rapid desensitization of its receptor, KISS1R.[8][9] This phenomenon has been observed in studies where repeated injections or sustained infusions resulted in a diminished luteinizing hormone (LH) response over time.[9] To avoid this, a pulsatile or intermittent dosing schedule is often recommended over continuous exposure.[10]

Troubleshooting Guides

Issue 1: Inconsistent or No Significant LH/FSH Response After Peripheral Administration

Possible Cause: The most likely cause is the rapid enzymatic degradation of Kisspeptin-10 in circulation before it can reach its target receptors in the hypothalamus in sufficient concentration.[1][11] Its half-life in rat plasma at 37°C is less than two minutes.[11] Subcutaneous administration can be particularly ineffective as the peptide may be degraded in the subcutaneous tissue.[3]

Solutions:

  • Optimize Administration Route: Intravenous (IV) bolus or infusion is more effective than subcutaneous injection as it delivers the peptide directly into circulation.[3]

  • Use a Continuous Infusion Protocol: For a sustained effect, a continuous IV infusion can maintain plasma concentrations, which has been shown to successfully increase LH pulse frequency.[8][12][13]

  • Consider Kisspeptin Analogs: If a longer duration of action is required, consider using Kisspeptin-54 or rationally designed Kisspeptin-10 analogs that are more resistant to enzymatic cleavage.[1][2] Analogs like [dY]1KP-10 have demonstrated more potent in vivo effects than the native peptide.[1][2]

Issue 2: Reduced Efficacy with Repeated Dosing

Possible Cause: This is likely due to receptor desensitization (tachyphylaxis), where the KISS1R becomes less responsive to the ligand after prolonged or repeated exposure.[8][9] This has been observed with high-dose bolus injections and continuous infusions.[3][9]

Solutions:

  • Implement a Pulsatile Dosing Regimen: Administer Kisspeptin-10 in discrete pulses rather than continuously. A schedule of 1-2 injections per week is often used in research to avoid desensitization.[10]

  • Adjust the Dosage: A reduced response has been observed at higher doses (e.g., 3.0 µg/kg) compared to moderate doses (e.g., 1.0 µg/kg), suggesting that a maximal effective dose exists, beyond which desensitization may occur more rapidly.[12][14] Conduct a dose-response study to identify the optimal concentration for your model.

  • Allow for a Washout Period: Ensure adequate time between administrations to allow for receptor re-sensitization.

Quantitative Data Summary

Table 1: Comparative Half-Life of Kisspeptin Isoforms

PeptideIn Vivo Half-Life (Humans)In Vitro Half-Life (Rat Plasma, 37°C)Key Implications
Kisspeptin-10 ~4 minutes[3][4][5]~1.7 minutes[11]Requires IV administration for reliable systemic effects; risk of rapid degradation.
Kisspeptin-54 ~28 minutes[3][5]Longer than KP-10 (data varies)More stable; suitable for protocols requiring sustained action (e.g., subcutaneous injection).[5]

Table 2: Stability of Kisspeptin-10 in Rat Plasma

TemperatureDecomposition Half-Life
4°C6.8 minutes[11]
25°C2.9 minutes[11]
37°C1.7 minutes[11]

Table 3: Recommended Storage Conditions for Kisspeptin-10

FormTemperatureDuration
Lyophilized Room TemperatureUp to 3 weeks[6]
-18°C (Desiccated)Recommended for long-term storage[6]
Reconstituted 4°C2-7 days[6]
-18°C or belowRecommended for future use (aliquot to avoid freeze-thaw)[6][7]

Key Experimental Protocols

Protocol 1: Reconstitution and Handling of Lyophilized Kisspeptin-10
  • Pre-Reconstitution: Before opening, bring the vial of lyophilized Kisspeptin-10 to room temperature.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., sterile 0.9% saline). It is recommended to reconstitute to a concentration of not less than 100 µg/ml.[6] To avoid foaming, gently introduce the solvent down the side of the vial.

  • Dissolving: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.[10]

  • Aliquoting: Once fully dissolved, divide the solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[7]

  • Storage: For immediate use (within days), store the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.[6]

Protocol 2: In Vivo LH Response to IV Bolus Kisspeptin-10 in Male Rodents (General Methodology)

This protocol is a generalized summary based on published studies and should be adapted to specific institutional and experimental requirements.

  • Animal Preparation: Use adult male rats equipped with jugular vein cannulas for blood sampling and administration. Allow animals to acclimate.

  • Baseline Sampling: Collect baseline blood samples through the cannula at set intervals (e.g., -60, -45, -30, -15, and 0 minutes) before administration to establish baseline LH levels.

  • Administration: Administer a single intravenous (IV) bolus of Kisspeptin-10 at the desired dose (e.g., 0.3 to 30 nmol/kg) or vehicle (saline) at time 0.[15]

  • Post-Administration Sampling: Collect blood samples at frequent intervals post-injection (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes) to capture the dynamic LH response.[12][15]

  • Sample Processing: Process blood samples to separate plasma or serum and store at -80°C until hormone analysis.

  • Hormone Analysis: Measure LH concentrations using a validated assay (e.g., ELISA or RIA).

  • Data Analysis: Analyze the data by calculating the area under the curve (AUC) for LH release and comparing peak LH levels between treatment and vehicle groups.

Visual Guides

Kisspeptin_Signaling_Pathway cluster_0 Hypothalamus KP10 Kisspeptin-10 KISS1R KISS1R (GPCR) KP10->KISS1R Binds PLC Phospholipase C (PLC) Activation KISS1R->PLC Hypothalamus Hypothalamic KNDy Neuron GnRH_Neuron GnRH Neuron Hypothalamus->GnRH_Neuron Stimulates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca GnRH_Release GnRH Release Ca->GnRH_Release Triggers Pituitary Anterior Pituitary GnRH_Release->Pituitary Acts on LH_FSH LH & FSH Secretion Pituitary->LH_FSH Stimulates

Caption: Simplified Kisspeptin-10 signaling pathway leading to gonadotropin release.

Experimental_Workflow start Start: Lyophilized KP-10 reconstitution 1. Peptide Reconstitution (Sterile Saline/Water) start->reconstitution aliquot 2. Aliquot & Store (-20°C or -80°C) reconstitution->aliquot admin 5. KP-10 Administration (e.g., IV Bolus/Infusion) aliquot->admin animal_prep 3. Animal Preparation (e.g., Cannulation) baseline 4. Baseline Blood Sampling animal_prep->baseline baseline->admin post_sampling 6. Post-Dose Blood Sampling admin->post_sampling analysis 7. Hormone Analysis (e.g., LH ELISA) post_sampling->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo Kisspeptin-10 administration studies.

Peptide_Selection_Logic q1 What is the required duration of action? q2 Is pulsatile GnRH/LH stimulation the goal? q1->q2 Short-Term (<30 min) res_kp54 Use Kisspeptin-54 (allows SC admin) q1->res_kp54 Long-Term (>30 min) q3 Is resistance to degradation a primary concern? q2->q3 No (Sustained Stimulation) res_kp10 Use Kisspeptin-10 (via IV bolus/infusion) q2->res_kp10 Yes q3->res_kp54 No res_analog Use a stabilized analog q3->res_analog Yes

Caption: Decision logic for selecting the appropriate kisspeptin form for an experiment.

References

strategies to improve the therapeutic efficacy of Kisspeptin-10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kisspeptin-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic efficacy of this potent neuropeptide.

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-10 and what is its primary biological function?

A1: Kisspeptin-10 (KP-10) is the smallest, fully active fragment of the Kisspeptin peptide family, encoded by the KISS1 gene.[1][2] Its primary function is to act as a potent ligand for the G protein-coupled receptor KISS1R (also known as GPR54).[2][3] This interaction is a critical upstream regulatory step in the Hypothalamus-Pituitary-Gonadal (HPG) axis.[4] By stimulating hypothalamic neurons, Kisspeptin-10 triggers the release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][5][6] These gonadotropins are essential for regulating reproductive function and steroidogenesis (e.g., testosterone production).[4][6]

Q2: What is the primary limitation of using native Kisspeptin-10 as a therapeutic agent?

A2: The main challenge in the therapeutic application of native Kisspeptin-10 is its very short biological half-life.[7][8] The peptide is subject to rapid enzymatic degradation and clearance from circulation.[7][9] Studies in rats have shown that after intravenous administration, Kisspeptin-10 is eliminated and becomes undetectable in plasma within 30 minutes.[10][11] In human plasma, the post-infusion half-life has been measured to be as short as approximately 4 minutes.[12] This rapid breakdown limits its duration of action and potential clinical utility, necessitating strategies to improve its stability and in vivo bioactivity.[7][9]

Q3: What are the principal strategies being explored to enhance the therapeutic efficacy of Kisspeptin-10?

A3: To overcome the limitation of its short half-life, several strategies are being employed:

  • Rational Peptide Modification: This involves making specific amino acid substitutions to protect the peptide from enzymatic cleavage.[7][13] For example, substituting an amino acid with its D-amino acid equivalent (e.g., [dY]1KP-10) or modifying the peptide backbone can enhance stability while retaining receptor binding affinity.[7][9][14]

  • Development of Synthetic Analogs: Novel synthetic agonists with improved pharmacokinetic profiles have been developed.[15] Analogs like TAK-448, KISS1-305, and MVT-602 were designed to have increased stability and potency, making them more suitable for therapeutic applications.[13][15][16]

  • Optimizing Administration Route and Regimen: Research has explored various administration routes (intravenous, subcutaneous) and regimens (bolus vs. continuous infusion) to modulate its effect.[15][17] It has been discovered that the pattern of administration is critical for avoiding receptor desensitization.[18]

Troubleshooting Guide

Q4: I am observing rapid degradation of Kisspeptin-10 in my plasma stability assay. Is this expected, and how can I minimize it?

A4: Yes, rapid degradation is an expected characteristic of Kisspeptin-10. The peptide has a very short half-life in plasma due to enzymatic activity.

Troubleshooting Steps & Considerations:

  • Temperature Control: Degradation is temperature-dependent. Ensure your experiment is conducted on ice or at 4°C whenever possible to slow enzymatic activity.[10][12]

  • Protease Inhibitors: Consider adding a cocktail of protease inhibitors to your plasma samples to reduce enzymatic cleavage, although this may not be suitable for all experimental aims.

  • Rapid Analysis: Minimize the time between sample collection and analysis. Use a rapid and sensitive quantification method like LC-MS/MS.[10]

  • Handling: Ensure proper handling and storage of the lyophilized peptide and reconstituted solutions. Store lyophilized peptide at -20°C and reconstituted aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[2][19]

Table 1: In Vitro Decomposition Half-Life of Kisspeptin-10 in Rat Plasma
TemperatureDecomposition Half-Life (t½)
4°C6.8 minutes
25°C2.9 minutes
37°C1.7 minutes
Data sourced from LC-MS/MS stability studies in rat plasma.[10][12]

Q5: My experiment involves repeated administration of Kisspeptin-10, but the stimulatory effect on LH diminishes over time. What is causing this tachyphylaxis?

A5: The diminishing response, known as tachyphylaxis or desensitization, is a well-documented phenomenon with continuous or high-frequency Kisspeptin administration.[20][21] It is caused by the desensitization and downregulation of the KISS1R receptor on GnRH neurons.[20][22] Continuous exposure to the agonist leads to receptor internalization and uncoupling from its signaling pathway, rendering the neuron less responsive to further stimulation.[22][23]

Recommendations:

  • Adopt a Pulsatile Dosing Regimen: Kisspeptin is naturally released in a pulsatile manner. To mimic this and avoid receptor desensitization, use an intermittent or pulsatile administration schedule rather than a continuous infusion.[18][23] Studies show that repeated bolus injections at sufficient intervals can elicit a sustained pattern of LH secretion, whereas continuous infusion leads to a sharp decline.[18][24]

  • Dose Adjustment: Very high doses can accelerate tachyphylaxis.[21] Determine the minimal effective dose for your experiment.

  • Use of Novel Agonists: Some newer analogs may have different receptor interaction kinetics that could potentially mitigate desensitization, though this requires further investigation.

G cluster_0 Pulsatile Administration cluster_1 Continuous Administration Pulsatile Pulsatile KP-10 Administration Receptor_P KISS1R remains sensitive Pulsatile->Receptor_P Allows receptor resensitization Response_P Sustained, pulsatile GnRH/LH release Receptor_P->Response_P Continuous Continuous KP-10 Infusion Receptor_C KISS1R desensitization & downregulation Continuous->Receptor_C Constant receptor occupancy Response_C Diminished GnRH/LH response (Tachyphylaxis) Receptor_C->Response_C

Caption: Administration regimen affects KISS1R response.

Q6: The in vivo efficacy of my Kisspeptin-10 is much lower than its in vitro receptor binding affinity would suggest. How can I improve the in vivo response?

A6: This is a common observation and is primarily due to Kisspeptin-10's poor pharmacokinetic profile (i.e., rapid enzymatic breakdown and clearance).[7] While it binds effectively to its receptor in a controlled in vitro environment, it is quickly degraded in vivo before it can exert a sustained effect.

Strategies to Improve In Vivo Efficacy:

  • Utilize Stabilized Analogs: The most effective strategy is to use a Kisspeptin analog specifically designed for greater in vivo stability and bioactivity. Several such analogs have been developed and show superior performance compared to the native peptide.

  • Formulation Strategies: While more complex, exploring advanced delivery systems like hydrogels, nanoparticles, or conjugation to larger molecules (e.g., PEGylation) could be considered to prolong the peptide's circulation time.

Table 2: Comparison of Kisspeptin-10 and Selected Analogs
CompoundModification StrategyKey Advantage
Kisspeptin-10 Native PeptideBaseline for comparison
[dY]¹KP-10 Substitution with a D-amino acid at position 1Increased in vivo potency; significantly greater LH and testosterone stimulation 60 min post-injection compared to KP-10.[7][9]
TAK-448 Nonapeptide analog with modified backboneIncreased stability and half-life while retaining high receptor binding affinity.[13][16]
MVT-602 (KISS1-305) Nonapeptide analog designed to resist protease degradationMore robust agonistic activity in vivo and greater resistance to degradation.[15][16]

Experimental Protocols

Protocol 1: In Vitro Kisspeptin-10 Plasma Stability Assay

This protocol outlines a method to determine the stability of Kisspeptin-10 in plasma using LC-MS/MS for quantification.

Materials:

  • Lyophilized Kisspeptin-10

  • Sterile, distilled water or appropriate buffer for reconstitution

  • Freshly collected plasma (e.g., rat, human) containing anticoagulant (e.g., EDTA)

  • Incubator or water bath (37°C)

  • Acetonitrile (ACN) with 1% formic acid (Quenching Solution)

  • LC-MS/MS system

Methodology:

  • Peptide Reconstitution: Carefully reconstitute lyophilized Kisspeptin-10 in sterile water to a known stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.

  • Sample Preparation: Thaw plasma on ice. Aliquot plasma into microcentrifuge tubes (e.g., 190 µL per tube).

  • Initiate Reaction: Spike each plasma aliquot with a small volume (e.g., 10 µL) of the Kisspeptin-10 stock solution to achieve the desired starting concentration. Vortex briefly. This is your T=0 time point.

  • Incubation: Place the tubes in a 37°C incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), remove one tube from the incubator.

  • Quench Reaction: Immediately add 2-3 volumes of ice-cold Quenching Solution (e.g., 400 µL of ACN with 1% formic acid) to the tube. This stops the enzymatic reaction and precipitates plasma proteins.

  • Protein Precipitation: Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: Carefully collect the supernatant, which contains the remaining peptide. Analyze the concentration of intact Kisspeptin-10 using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot the concentration of Kisspeptin-10 against time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

G start Reconstitute Lyophilized KP-10 prep Spike KP-10 into Plasma Aliquots start->prep incubate Incubate at 37°C prep->incubate sample Collect Samples at Time Points incubate->sample quench Quench Reaction with Cold Acetonitrile sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze end Calculate Peptide Half-Life analyze->end

Caption: Workflow for an in vitro plasma stability assay.

Appendices

Kisspeptin/KISS1R Signaling Pathway

The binding of Kisspeptin to its receptor, KISS1R, on GnRH neurons primarily activates the Gαq/11 signaling cascade. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to neuronal depolarization and the subsequent secretion of GnRH into the portal hypophyseal circulation.[3]

G cluster_0 GnRH Neuron KP Kisspeptin-10 KISS1R KISS1R (GPR54) KP->KISS1R Gq11 Gαq/11 KISS1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers Depolarization Neuronal Depolarization Ca->Depolarization GnRH GnRH Release Depolarization->GnRH

Caption: Simplified KISS1R signaling pathway in GnRH neurons.

References

Validation & Comparative

A Comparative Analysis of Kisspeptin-10 and Kisspeptin-54 Potency in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Kisspeptin, a product of the KISS1 gene, is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion.[1][2] Its various isoforms, principally Kisspeptin-54 (Kp-54) and the C-terminal decapeptide Kisspeptin-10 (Kp-10), are subjects of extensive research for their therapeutic potential in reproductive disorders.[2][3] While both isoforms share the same active C-terminal sequence and bind to the same receptor (KISS1R), their efficacy and pharmacokinetic profiles present notable differences in human clinical settings.[2][4] This guide provides an objective comparison of their potency, supported by data from human clinical trials.

Quantitative Comparison of Gonadotropin Response

A key human study directly compared the effects of equimolar intravenous infusions of Kp-10 and Kp-54 on gonadotropin secretion in healthy men. The results indicate that while both isoforms stimulate Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) release, their observed potency differs, particularly when considering the integrated hormonal response over time.

Data from this pivotal study are summarized below. The primary metric for comparison is the Area Under the Curve (AUC) for serum LH and FSH during a 3-hour intravenous infusion at a dose of 1.0 nmol/kg/h.

Peptide (Dose: 1.0 nmol/kg/h)Mean AUC Serum LH (h·IU/L)Mean AUC Serum FSH (h·IU/L)
Vehicle (Placebo) Not elevated significantlyNot elevated significantly
Kisspeptin-10 10.81 ± 1.736.13 ± 0.61
Kisspeptin-54 14.43 ± 1.277.01 ± 0.65
GnRH 34.06 ± 5.1810.22 ± 1.25

Data sourced from Jayasena et al., 2015.[3][5][6]

At the doses tested, Kp-54 infusion resulted in a modestly higher gonadotropin response compared to Kp-10.[3][5] However, both kisspeptin isoforms were found to be less potent than a direct pituitary stimulant, GnRH, which induced a significantly higher release of both LH and FSH.[3][6]

Interestingly, the similar gonadotropin responses occurred despite plasma levels of immunoreactive kisspeptin being 37-fold higher during the Kp-54 infusion compared to the Kp-10 infusion at the same molar dose.[5] This discrepancy is largely attributed to their differing pharmacokinetic profiles; Kp-54 has a substantially longer plasma half-life (approx. 28 minutes) compared to the much shorter half-life of Kp-10 (approx. 4 minutes).[7]

Kisspeptin Signaling Pathway

Both Kisspeptin-10 and Kisspeptin-54 exert their effects by binding to the G-protein coupled receptor, KISS1R (also known as GPR54), located on GnRH neurons in the hypothalamus. This interaction initiates a downstream signaling cascade that culminates in the secretion of GnRH.

KisspeptinSignaling cluster_g1 GnRH Neuron Kp Kisspeptin (Kp-10 or Kp-54) KISS1R KISS1R (GPR54) Kp->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases GnRH_Vesicle GnRH Vesicle Fusion & Release Ca->GnRH_Vesicle PKC->GnRH_Vesicle GnRH_Neuron GnRH Neuron

Caption: Kisspeptin signaling cascade in a hypothalamic GnRH neuron.

Experimental Protocols

The primary human clinical trial data cited in this guide is from a single-blinded, placebo-controlled physiological study.

Study Design:

  • Participants: Healthy male volunteers (n=5 per dosing group).

  • Interventions: On separate study days, participants received 3-hour intravenous infusions of:

    • Vehicle (Placebo)

    • Kisspeptin-10

    • Kisspeptin-54

    • GnRH

  • Dosing: Each peptide was administered at three equimolar doses: 0.1, 0.3, and 1.0 nmol/kg/h.[3][6]

  • Blood Sampling: Venous blood samples were taken every 10 minutes throughout the study (from t=0 to t=240 min) for the measurement of serum LH and FSH.[6]

  • Washout Period: Study visits for each participant were conducted at least one week apart to ensure adequate washout.[3][6]

ExperimentalWorkflow Screen Participant Screening (Healthy Males) Visit Study Visit (4 per participant) Screen->Visit Baseline Baseline Blood Sampling (t = 0 to 60 min) Visit->Baseline Washout Washout Period (≥ 1 week) Visit->Washout Between visits Infusion IV Infusion Start (t = 60 min) (Vehicle, Kp-10, Kp-54, or GnRH) Baseline->Infusion Sampling Continued Blood Sampling (t = 60 to 240 min) Infusion->Sampling Analysis Hormone Analysis (Serum LH & FSH) Sampling->Analysis Washout->Visit

Caption: General experimental workflow for the comparative clinical trial.

Summary and Implications

In a direct comparison using continuous intravenous infusion in healthy men, Kp-54 demonstrates a slightly greater potency in stimulating gonadotropin secretion than Kp-10.[3][5] This is likely a consequence of its significantly longer plasma half-life, which allows for a more sustained action.[7][8] The choice between Kp-10 and Kp-54 for therapeutic development may therefore depend on the desired pharmacokinetic profile. The rapid clearance of Kp-10 could be advantageous for applications requiring short, pulsatile stimulation, whereas Kp-54 is better suited for protocols where sustained elevation of gonadotropins is desired, such as subcutaneous bolus administration.[4] These findings underscore the importance of considering isoform-specific pharmacokinetics when designing kisspeptin-based therapies for reproductive disorders.

References

head-to-head comparison of Kisspeptin-10 and hCG for ovulation induction

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in assisted reproductive technology, Kisspeptin, offers a potentially safer alternative to the long-standing standard, human chorionic gonadotropin (hCG), for inducing final oocyte maturation in women undergoing in vitro fertilization (IVF). This guide provides a detailed comparison of their mechanisms, efficacy, safety, and associated clinical protocols, supported by experimental data for researchers and drug development professionals.

The induction of final oocyte maturation is a critical step in IVF. For decades, hCG has been the primary agent used for this "trigger" shot, owing to its ability to mimic the natural luteinizing hormone (LH) surge. However, hCG's potent and prolonged action carries a significant risk of ovarian hyperstimulation syndrome (OHSS), a potentially life-threatening complication.[1][2][3] Kisspeptin, a key upstream regulator of the reproductive axis, has emerged as a novel trigger that may mitigate this risk by inducing a more physiological, self-limiting gonadotropin release.[4][5][6][7]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Kisspeptin and hCG lies in their site of action within the hypothalamic-pituitary-gonadal (HPG) axis.

Kisspeptin acts at the apex of the HPG axis. It binds to its receptor, KISS1R, on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[8][9][10][11] This stimulation prompts a release of GnRH, which then travels to the pituitary gland to induce a surge of LH and follicle-stimulating hormone (FSH).[4][5][11] This action initiates the cascade that leads to ovulation. Because it leverages the body's own regulatory feedback loops, the resulting LH surge is shorter and more physiological in nature compared to the effect of hCG.[2][12]

Human Chorionic Gonadotropin (hCG) , in contrast, bypasses the hypothalamus and pituitary altogether. It acts directly on the LH/hCG receptor (LHCGR) in the ovaries.[13][14][15] Its structure is highly similar to LH, allowing it to trigger the final stages of oocyte maturation and luteinization. However, hCG has a much longer half-life and more potent downstream signaling activity than LH, leading to sustained stimulation of the ovaries, which is a key factor in the development of OHSS.[1][2][14]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades of Kisspeptin and hCG.

Kisspeptin_Pathway cluster_neuron GnRH Neuron Activity Kisspeptin Kisspeptin KISS1R KISS1R Receptor Kisspeptin->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates GnRH_Neuron PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces GnRH_Release GnRH Release Ca_Release->GnRH_Release Pituitary Anterior Pituitary GnRH_Release->Pituitary Acts on LH_FSH_Surge LH/FSH Surge Pituitary->LH_FSH_Surge Ovary Ovary LH_FSH_Surge->Ovary Ovulation Ovulation Ovary->Ovulation

Caption: Kisspeptin signaling pathway for ovulation induction.

hCG_Pathway cluster_ovary Ovarian Cell Activity hCG hCG LHCGR LH/hCG Receptor hCG->LHCGR Binds Gs Gαs LHCGR->Gs Activates Ovarian_Cell AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Steroidogenesis & Oocyte Maturation PKA->Cellular_Response Phosphorylates Targets Ovulation Ovulation Cellular_Response->Ovulation

Caption: hCG signaling pathway for ovulation induction.

Comparative Efficacy and Safety

Clinical data increasingly supports Kisspeptin as an effective trigger for oocyte maturation, with a significantly improved safety profile concerning OHSS.

Table 1: Efficacy of Kisspeptin vs. hCG in Ovulation Induction

Parameter Kisspeptin Trigger hCG Trigger Notes
Mature Oocyte Yield Dose-dependent, comparable to hCG at optimal doses (e.g., 9.6-12.8 nmol/kg)[12] High and consistent Kisspeptin shows a clear dose-response relationship.
Fertilization Rate ~92% of patients show successful fertilization[1] High Both triggers lead to high rates of fertilization.
Blastocyst Formation Rate ~49.4%[2] ~51.2% (departmental average)[2] Rates are comparable, suggesting oocyte competence is maintained.

| Clinical Pregnancy Rate | ~23% in initial proof-of-concept study[1] | Varies widely, but is the established standard | Further large-scale trials are needed to establish non-inferiority. |

Table 2: Safety Profile - Ovarian Hyperstimulation Syndrome (OHSS)

Parameter Kisspeptin Trigger GnRH Agonist Trigger hCG Trigger
Odds Ratio for OHSS (vs. Kisspeptin) 1.0 (Reference) 3.6[12][16] 33.6[12][16]
Incidence of Moderate/Severe OHSS 0%[16] ~3%[16] ~37.5% in high-risk patients[16]
Median Ovarian Volume (post-trigger) 44 ml[12] 73 ml[12] 138 ml[12]
Fold-Increase in Ovarian Volume 5-fold[12] 8-fold[12] 20-fold[12]
Patient-Reported Abdominal Pain ~12%[12] ~22%[12] ~69%[12]

| Patient-Reported Vomiting | ~1%[12] | ~4%[12] | ~8%[12] |

Data presented is from studies in women at high risk for OHSS to emphasize safety differences.

The data clearly demonstrates that triggering with Kisspeptin virtually eliminates the risk of moderate to severe OHSS in high-risk patients.[16] This is attributed to the shorter, more physiological LH surge it induces, which is typically cleared from circulation within 12-14 hours, as opposed to the prolonged receptor activation by hCG.[12]

Experimental Protocols

The successful application of these triggers relies on precise clinical protocols. Below are representative methodologies used in comparative studies.

Typical IVF Protocol with Trigger Variation

  • Ovarian Stimulation: Patients undergo controlled ovarian stimulation, typically starting on day 2 or 3 of the menstrual cycle. This involves daily subcutaneous injections of recombinant FSH (e.g., Gonal-F, 112.5-150 IU).[1][17]

  • Premature Ovulation Prevention: To prevent a spontaneous LH surge, a GnRH antagonist (e.g., Cetrotide, 0.25 mg) is administered daily, usually starting when the lead ovarian follicle reaches >14 mm in diameter.[1][17]

  • Follicular Monitoring: Follicular growth is monitored via transvaginal ultrasound and serum hormone levels.

  • Trigger Administration: When at least three follicles reach a diameter of ≥18 mm, the trigger for final oocyte maturation is administered.[1]

    • Kisspeptin Protocol: A single subcutaneous injection of Kisspeptin-54 is administered at a dose ranging from 6.4 to 12.8 nmol/kg.[1]

    • hCG Protocol: A single subcutaneous injection of recombinant hCG (e.g., 250 µg) is administered.

  • Oocyte Retrieval: Transvaginal ultrasound-guided oocyte retrieval is performed 36 hours after the trigger injection.[1][17]

  • Fertilization and Embryo Transfer: Retrieved oocytes are fertilized via ICSI, and one or two resulting embryos are transferred 3-5 days later.[1][17]

Experimental Workflow Diagram

IVF_Workflow Start Start (Day 2/3 of Cycle) Stimulation Daily FSH Injections (Ovarian Stimulation) Start->Stimulation Antagonist Daily GnRH Antagonist (Prevent Premature LH Surge) Stimulation->Antagonist After 5 days or when lead follicle >14mm Monitoring Ultrasound & Hormone Monitoring Antagonist->Monitoring Trigger_Criteria Trigger Criteria Met? (≥3 follicles ≥18mm) Monitoring->Trigger_Criteria Trigger_Criteria->Monitoring No Trigger Administer Trigger Trigger_Criteria->Trigger Yes Kisspeptin Kisspeptin-10 (e.g., 12.8 nmol/kg SC) Trigger->Kisspeptin hCG hCG (e.g., 250 µg SC) Trigger->hCG Wait Wait 36 Hours Kisspeptin->Wait hCG->Wait Retrieval Oocyte Retrieval Wait->Retrieval Fertilization ICSI Fertilization Retrieval->Fertilization Transfer Embryo Transfer (Day 3-5) Fertilization->Transfer End End of Cycle Transfer->End

References

A Comparative Guide to the Binding Affinity of Kisspeptin-10 Analogs for the GPR54 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of various Kisspeptin-10 (KP-10) analogs to their cognate receptor, GPR54, also known as Kiss1 receptor (KISS1R). The data presented is compiled from published experimental findings and is intended to assist researchers in the selection and development of potent and specific ligands for studying the Kisspeptin/GPR54 signaling system, a critical regulator of reproductive function and a potential therapeutic target for various diseases.

Quantitative Comparison of Binding Affinities

The binding affinities of Kisspeptin-10 and its analogs to the GPR54 receptor are typically determined through competitive binding assays, with results often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes the binding affinities of several key analogs.

CompoundReceptor SpeciesBinding Affinity (nM)Assay Type
Kisspeptin-10 (human)Human GPR54Ki: 2.33Radioligand Binding Assay
Kisspeptin-10 (human)Rat GPR54Ki: 1.59Radioligand Binding Assay
[dY]1KP-10Mouse KISS1RLower affinity than KP-10Competitive Binding Assay
TAK-448 (MVT-602)Human KISS1RIC50: 0.46Not specified
TAK-683Human KISS1RIC50: 0.17[1]Not specified
Kisspeptin 234Not specifiedAntagonistNot specified

Experimental Protocols

The determination of binding affinity for Kisspeptin-10 analogs to GPR54 is predominantly achieved through radioligand binding assays. Below is a detailed methodology synthesized from established protocols.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled Kisspeptin-10 analog to compete with a radiolabeled form of Kisspeptin-10 for binding to the GPR54 receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human or rat GPR54 receptor.

  • Cells are cultured to confluence and then harvested.

  • The cell pellet is homogenized in a lysis buffer (e.g., hypotonic Tris-HCl buffer) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., HEPES buffer containing BSA). The protein concentration is determined using a standard protein assay.

2. Competition Binding Assay:

  • A constant concentration of radiolabeled Kisspeptin-10 (e.g., ¹²⁵I-Kisspeptin-10) is incubated with the cell membrane preparation (containing GPR54).

  • Increasing concentrations of the unlabeled Kisspeptin-10 analog (the competitor) are added to the incubation mixture.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Kisspeptin-10.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

  • The IC50 value, the concentration of the analog that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for assessing binding affinity and the downstream signaling pathway of GPR54.

experimental_workflow cluster_preparation Cell & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture GPR54-expressing cells (e.g., CHO-K1) harvesting Harvest Cells cell_culture->harvesting lysis Cell Lysis & Homogenization harvesting->lysis centrifugation Centrifugation lysis->centrifugation membrane_pellet Isolate Membrane Pellet centrifugation->membrane_pellet resuspension Resuspend in Binding Buffer membrane_pellet->resuspension membranes GPR54 Membranes incubation Incubation filtration Rapid Filtration incubation->filtration radioligand [125I]-Kisspeptin-10 (Constant Conc.) radioligand->incubation competitor Unlabeled KP-10 Analog (Increasing Conc.) competitor->incubation membranes->incubation washing Wash Filters filtration->washing counting Gamma Counting washing->counting data_analysis Non-linear Regression Analysis counting->data_analysis ic50_ki Determine IC50 & Ki values data_analysis->ic50_ki

Caption: Experimental workflow for a radioligand competition binding assay.

GPR54_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response KP10 Kisspeptin-10 / Analog GPR54 GPR54 Receptor KP10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 [Ca2+]i Ca2->PKC Activates ER->Ca2 Releases MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates response Gene Transcription, Neurotransmitter Release, etc. MAPK->response

Caption: GPR54 receptor signaling pathway upon ligand binding.

GPR54 Signaling Pathway

The GPR54 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][3] Upon binding of Kisspeptin-10 or its agonistic analogs, GPR54 undergoes a conformational change, leading to the activation of Gq/11.[3][4] This initiates a downstream signaling cascade by activating phospholipase C (PLC).[2][3]

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][5] The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).[3][4]

Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) signaling pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][5] The activation of these pathways ultimately leads to diverse cellular responses, including the regulation of gene expression and the secretion of hormones like gonadotropin-releasing hormone (GnRH).[5][6]

Conclusion

The binding affinity of Kisspeptin-10 analogs to the GPR54 receptor is a critical parameter for the development of novel therapeutics targeting the Kisspeptin signaling system. This guide provides a foundational comparison of several analogs and a detailed overview of the experimental procedures used to assess their binding characteristics. The provided diagrams offer a clear visual representation of the experimental workflow and the intricate signaling network activated by GPR54, aiding researchers in their efforts to understand and manipulate this important physiological pathway.

References

Kisspeptin-10 Quantification: A Comparative Guide to ELISA and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Kisspeptin-10 is critical for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective performance based on available experimental data.

Kisspeptin-10, a decapeptide, is a key regulator of the reproductive axis, making its precise measurement essential in various research and clinical contexts. While ELISA offers a high-throughput and cost-effective solution, mass spectrometry provides high specificity and accuracy. This guide will delve into the performance characteristics of both methods, present detailed experimental protocols, and illustrate the underlying biological and experimental workflows.

Performance Comparison: ELISA vs. Mass Spectrometry

The choice between ELISA and LC-MS/MS for Kisspeptin-10 quantification depends on the specific requirements of the study, including the need for high sensitivity, specificity, throughput, and budget constraints. Below is a summary of the performance characteristics of each method based on published data and commercially available kits.

ParameterKisspeptin-10 ELISALC-MS/MS
Lower Limit of Quantitation (LLOQ) 12.14 ng/L - 0.08 ng/mL~0.5 ng/mL[1][2][3]
Detection Range 20 ng/L - 1500 ng/L; 0-100 ng/mL0.1 ng/mL - 1000 ng/mL[4]
Intra-assay Precision (CV%) <8% - <10%5.2% - 15.4%[1][2][3]
Inter-assay Precision (CV%) <10% - <15%1.3% - 14.2%[1][2][3]
Accuracy (%) Not consistently reported98% - 114%[1][2][3]
Specificity Potential for cross-reactivity with metabolitesHigh, based on mass-to-charge ratio and fragmentation
Throughput High (96-well plate format)Lower, sample-by-sample analysis
Cost Generally lowerHigher initial investment and running costs

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline typical protocols for Kisspeptin-10 quantification using a commercially available ELISA kit and a validated LC-MS/MS method.

Kisspeptin-10 ELISA Protocol (Sandwich ELISA)

This protocol is a generalized representation based on commercially available human Kisspeptin-10 ELISA kits.[5][6][7]

Principle: The sandwich ELISA format utilizes a pair of antibodies specific to Kisspeptin-10. One antibody is pre-coated onto the microplate wells to capture the peptide from the sample. A second, biotinylated antibody binds to a different epitope on the captured Kisspeptin-10. Streptavidin conjugated to horseradish peroxidase (HRP) then binds to the biotin, and a substrate solution is added to produce a colorimetric signal proportional to the amount of Kisspeptin-10 present.

Materials:

  • Microplate pre-coated with anti-Kisspeptin-10 antibody

  • Kisspeptin-10 standards

  • Biotinylated anti-Kisspeptin-10 antibody

  • Streptavidin-HRP conjugate

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash three times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-Kisspeptin-10 antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Substrate: Add 90 µL of substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 10 minutes.

Kisspeptin-10 LC-MS/MS Protocol

This protocol is based on a validated method for the quantification of Kisspeptin-10 in rat plasma.[2][4]

Principle: This method involves the extraction of Kisspeptin-10 from the biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the signal of the target analyte to that of a known concentration of an internal standard.

Materials and Instrumentation:

  • HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C8 analytical column

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (e.g., Substance P)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 20 µL of internal standard solution.

    • Immediately add 600 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in 100 µL of 5% ACN/0.1% FA.

  • LC Separation:

    • Inject 50 µL of the reconstituted sample onto the C8 column.

    • Use a gradient elution with mobile phase A (water/0.1% FA) and mobile phase B (ACN/0.1% FA).

    • A typical gradient might be: 5% B to 25% B over 2 min, then to 50% B in 8 min, and then to 70% B in 1 min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use multiple reaction monitoring (MRM) to detect the specific transitions for Kisspeptin-10 (e.g., m/z 651.9 > 277.8) and the internal standard.

    • Optimize parameters such as collision energy and capillary temperature.

  • Quantification:

    • Generate a standard curve by plotting the peak area ratio of Kisspeptin-10 to the internal standard against the concentration of the standards.

    • Determine the concentration of Kisspeptin-10 in the samples from the standard curve.

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental processes, the following diagrams have been created using Graphviz.

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane KISS1R KISS1R (GPR54) Gq11 Gq/11 KISS1R->Gq11 Activates Kisspeptin Kisspeptin-10 Kisspeptin->KISS1R Binds to PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates GnRH GnRH Release Ca_release->GnRH MAPK MAPK (ERK1/2, p38) PKC->MAPK Phosphorylates MAPK->GnRH

Caption: Kisspeptin-10 signaling pathway leading to GnRH release.

Experimental_Workflow cluster_elisa ELISA Workflow cluster_lcms LC-MS/MS Workflow elisa_sample Sample/Standard Addition elisa_capture Capture by Coated Antibody elisa_sample->elisa_capture elisa_detect Add Biotinylated Detection Antibody elisa_capture->elisa_detect elisa_hrp Add Streptavidin-HRP elisa_detect->elisa_hrp elisa_sub Add Substrate elisa_hrp->elisa_sub elisa_read Read Absorbance elisa_sub->elisa_read lcms_extract Sample Extraction (Protein Precipitation) lcms_sep LC Separation lcms_extract->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_frag MS/MS Fragmentation lcms_ion->lcms_frag lcms_detect Detection (MRM) lcms_frag->lcms_detect lcms_quant Quantification lcms_detect->lcms_quant

References

Kisspeptin-10: A Comprehensive Guide to its Specificity for the Human GPR54 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Kisspeptin-10's interaction with its cognate human G protein-coupled receptor (GPCR), GPR54 (also known as KISS1R), relative to other GPCRs. The data presented herein underscores the high specificity of Kisspeptin-10 for GPR54, a critical aspect for its role in physiological processes and its potential as a therapeutic agent.

Executive Summary

Kisspeptin-10, a decapeptide product of the KISS1 gene, is a potent endogenous ligand for the GPR54 receptor.[1][2] Experimental data consistently demonstrate that Kisspeptin-10 binds to GPR54 with high affinity, typically in the low nanomolar range, and activates it to elicit downstream signaling cascades. While comprehensive screening against a wide panel of GPCRs is not extensively documented in publicly available literature, the existing body of research strongly supports the specificity of the Kisspeptin-10/GPR54 interaction. This specificity is fundamental to its role as a key regulator of the hypothalamic-pituitary-gonadal axis and puberty.[3][4][5]

Data Presentation

The following tables summarize the quantitative data for the binding affinity and functional potency of Kisspeptin-10 for the human GPR54 receptor.

Table 1: Binding Affinity of Kisspeptin-10 for Human GPR54

LigandReceptorAssay TypeKi (nM)Source
Kisspeptin-10 (human)Human GPR54 (KISS1R)Radioligand Binding2.33[1]
Kisspeptin-10 (human)Rat GPR54 (KISS1R)Radioligand Binding1.59[1]

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of Kisspeptin-10 at Human GPR54

LigandReceptorAssay TypeEndpointEC50 (nM)Source
Kisspeptin-10Human GPR54Calcium MobilizationIntracellular Ca2+~1-10Inferred from[5][6]
Kisspeptin-54Human GPR54Inositol Phosphate AccumulationIP1 AccumulationNot Specified

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Signaling Pathway

Upon binding to GPR54, Kisspeptin-10 primarily activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, as depicted in the diagram below.

GPR54_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kp10 Kisspeptin-10 GPR54 GPR54 (KISS1R) Kp10->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., GnRH release) Ca2->Cellular_Response Contributes to MAPK MAPK (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response Leads to

Kisspeptin-10/GPR54 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the binding affinity of Kisspeptin-10 for the GPR54 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing human GPR54 Incubate Incubate membranes, radioligand, and unlabeled Kisspeptin-10 Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled Kisspeptin (e.g., ¹²⁵I-Kisspeptin) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of unlabeled Kisspeptin-10 Competitor_Prep->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % inhibition vs. Kisspeptin-10 concentration Count->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GPR54 receptor are prepared by homogenization and centrifugation.

  • Reaction Mixture: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled kisspeptin analog (e.g., ¹²⁵I-Kisspeptin-13) and varying concentrations of unlabeled Kisspeptin-10.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Kisspeptin-10. The IC₅₀ (the concentration of Kisspeptin-10 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GPR54 activation by Kisspeptin-10.

Methodology:

  • Cell Culture: Human cells endogenously or recombinantly expressing GPR54 are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cells. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Ligand Addition: A solution of Kisspeptin-10 is added to the wells to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. For a ratiometric dye like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured, which is proportional to the intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence ratio over baseline is plotted against the concentration of Kisspeptin-10 to generate a dose-response curve, from which the EC₅₀ value is determined.

Conclusion

The available experimental data robustly support the high specificity of Kisspeptin-10 for the human GPR54 receptor. Its high binding affinity and potent activation at low nanomolar concentrations, coupled with a well-defined signaling pathway, make the Kisspeptin-10/GPR54 system a precise and specific signaling module in human physiology. For researchers in drug development, this high specificity is a desirable characteristic, minimizing the potential for off-target effects and providing a clear mechanism of action for therapeutic modulation. Further studies involving broad GPCR panel screening would be beneficial to definitively quantify the selectivity of Kisspeptin-10.

References

Validating the Anti-Metastatic Effects of Kisspeptin-10 in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-metastatic efficacy of Kisspeptin-10 (KP-10) across various cancer models, supported by experimental data. Kisspeptin, a peptide product of the KISS1 gene, was initially identified as a metastasis suppressor in malignant melanoma and has since been investigated for its therapeutic potential in a range of cancers.[1][2] This document summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development.

Comparative Efficacy of Kisspeptin-10: In Vitro and In Vivo Data

Kisspeptin-10 has demonstrated significant anti-metastatic properties by inhibiting key processes in the metastatic cascade, including cell migration, invasion, and angiogenesis, while also promoting apoptosis.[3] The following tables summarize the quantitative effects of KP-10 treatment compared to control conditions in various cancer cell lines and animal models.

In Vitro Studies: Inhibition of Cancer Cell Aggressiveness
Cancer TypeCell LineKP-10 ConcentrationEffect% Change vs. ControlReference
Triple-Negative Breast CancerMDA-MB-231IC₅₀ (110.21 nM)Inhibition of Cell Viability~50% reduction[4]
Triple-Negative Breast CancerMDA-MB-468IC₅₀ (88.35 nM)Inhibition of Cell Viability~50% reduction[4]
Triple-Negative Breast CancerMDA-MB-23112.13 nM (IC₁₀)Inhibition of Wound Closure~40% closure vs. 85% in control[4]
Triple-Negative Breast CancerMDA-MB-231110.21 nM (IC₅₀)Inhibition of Wound Closure~25% closure vs. 85% in control[4]
Endometrial CancerRL95-2, HEC-1-A100 nMSuppression of Cell Migration & InvasionData not quantified[5]
Human Endothelial CellsHUVECs100 nMIncreased Cell MigrationStatistically significant (P < 0.05)[6]
Human Endothelial CellsHUVECs500 nMDecreased Cell MigrationStatistically significant (P < 0.05)[6]
Human Endothelial CellsHUVECs1-10 µMInhibition of Tube FormationDose-dependent inhibition[7]
In Vivo Studies: Suppression of Tumor Growth and Metastasis
Cancer ModelAnimal ModelKP-10 TreatmentEffect% Change vs. ControlReference
Breast Cancer XenograftNude MiceNot specifiedReduced Tumor SizeStatistically significant (P < 0.05)[8]
Breast Cancer XenograftNude MiceNot specifiedIncreased Survival RateStatistically significant (P < 0.05)[8]
Breast Cancer XenograftNude MiceNot specifiedNo Liver MetastasesMetastases observed in control group[8]
Prostate Cancer Xenograft (PC-3)SCID Mice45-day treatmentReduced Tumor VolumeStatistically significant (P < 0.01)[7]

Signaling Pathways Modulated by Kisspeptin-10

Kisspeptin-10 exerts its anti-metastatic effects by modulating several intracellular signaling pathways upon binding to its receptor, GPR54 (also known as KiSS-1R).[1] Key pathways include the inhibition of pro-metastatic factors and the activation of tumor-suppressive cascades.

One of the primary mechanisms involves the activation of the Smad signaling pathway in breast cancer, which in turn inhibits the Warburg effect—a metabolic characteristic of cancer cells—and suppresses tumor growth.[8] In endometrial cancer, KP-10 has been shown to inhibit migration and invasion by down-regulating MMP-2/9 expression in a manner dependent on the ERK signaling pathway.[5] Furthermore, KP-10 can suppress tumor angiogenesis by inhibiting the binding of the transcription factor Sp1 to the VEGF promoter and by blocking the activation of c-Src/FAK and Rac/Cdc42 signaling pathways in endothelial cells.[7]

G cluster_pathways Intracellular Signaling cluster_effects Cellular Effects KP10 Kisspeptin-10 GPR54 GPR54/KiSS-1R KP10->GPR54 PLC PLC GPR54->PLC Activates Smad Smad Pathway GPR54->Smad Activates FAK_Src FAK/Src Pathway GPR54->FAK_Src Inhibits ERK ERK Pathway GPR54->ERK Modulates Warburg Inhibition of Warburg Effect Smad->Warburg Migration Inhibition of Migration & Invasion FAK_Src->Migration Angiogenesis Inhibition of Angiogenesis FAK_Src->Angiogenesis ERK->Migration Metastasis Metastasis Suppression Warburg->Metastasis Migration->Metastasis Angiogenesis->Metastasis EMT Reversal of EMT EMT->Metastasis

Caption: Kisspeptin-10 signaling cascade in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are protocols for key experiments used to assess the anti-metastatic effects of Kisspeptin-10.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with increasing concentrations of Kisspeptin-10 (e.g., 10 nM to 1000 nM) and a vehicle control for a specified period (e.g., 24-48 hours).[4]

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a cell population to migrate and close an artificial "wound."

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing Kisspeptin-10 at various concentrations or a vehicle control.

  • Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours).[4]

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure. A delay in closure in treated cells compared to control indicates inhibition of migration.[4]

In Vivo Xenograft Tumor Model

This model evaluates the effect of KP-10 on tumor growth and metastasis in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).[7][8]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer Kisspeptin-10 or a vehicle control to the mice (e.g., via intraperitoneal injection) according to a predetermined schedule.[7]

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the body weight and overall health of the mice.[7][8]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry). Examine organs like the liver and lungs for metastatic lesions.[8]

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_data Data Analysis & Conclusion CellCulture Cancer Cell Culture (e.g., MDA-MB-231) MTT MTT Assay (Viability) CellCulture->MTT Wound Wound Healing Assay (Migration) CellCulture->Wound Transwell Transwell Invasion Assay CellCulture->Transwell Data Quantitative Data Analysis MTT->Data Wound->Data Transwell->Data Xenograft Xenograft Model (Immunocompromised Mice) Treatment KP-10 Treatment vs. Control Xenograft->Treatment Monitoring Tumor Volume & Metastasis Monitoring Treatment->Monitoring Analysis Endpoint Analysis (IHC, Metastasis Count) Monitoring->Analysis Analysis->Data Conclusion Validate Anti-Metastatic Effect Data->Conclusion

Caption: General workflow for validating KP-10's effects.

Conclusion

The compiled data strongly supports the role of Kisspeptin-10 as a potent inhibitor of metastasis in various cancer models. Its ability to modulate key signaling pathways, thereby affecting cell migration, invasion, and angiogenesis, highlights its therapeutic potential. While KP-10 demonstrates consistent anti-tumor effects in breast, prostate, and endometrial cancers, it is noteworthy that its effect on endothelial cells can be dose-dependent, with lower concentrations potentially increasing migration.[6] Further research, including direct comparative studies with other anti-metastatic agents and investigation into optimized delivery systems and combination therapies, is warranted to translate these promising preclinical findings into clinical applications.

References

Safety Operating Guide

Safe Disposal of Kisspeptin-10, Human: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Kisspeptin-10, a bioactive peptide used in research. Adherence to these procedures is critical for ensuring laboratory safety, maintaining experimental integrity, and protecting the environment. The toxicological properties of this material have not been thoroughly investigated, warranting careful handling[1].

Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal process. All personnel must adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): Always use the following PPE when handling Kisspeptin-10 in any form (lyophilized powder or solution):

  • Gloves: Nitrile or other appropriate chemical-resistant gloves.

  • Lab Coat: To protect from spills and contamination.

  • Eye Protection: Tightly fitting safety goggles with side-shields[2].

Handling Environment:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the lyophilized powder or aerosols from solutions[3].

  • Avoid the formation of dust and aerosols during handling[3].

  • Prevent direct contact with skin, eyes, and clothing[1][3][4]. After handling, always wash hands thoroughly with soap and water[5].

Stability and Storage: Minimizing Waste

Proper storage minimizes degradation and the premature need for disposal. Kisspeptin-10 is sensitive to temperature and moisture[3][4][6].

Storage Recommendations: Improper storage can lead to peptide degradation. The following table summarizes storage conditions for Kisspeptin-10.

FormStorage ConditionDurationSource
Lyophilized Powder -20°C or below, desiccated, protected from lightLong-term (several years)[5][6][7][8]
2-8°CShort-term (up to 6 months)[8]
Reconstituted Solution -20°C or below (aliquoted)A few weeks[7][9]
4°CUp to one week[7]

Note: To prevent condensation and moisture absorption, always allow the peptide container to equilibrate to room temperature in a desiccator before opening[6][9]. Avoid repeated freeze-thaw cycles for solutions, as this accelerates degradation[4][6].

Degradation Data: Kisspeptin-10 degrades rapidly in solution, particularly in biological matrices like plasma. This underscores the need for prompt use or disposal of reconstituted solutions.

MatrixTemperatureHalf-LifeSource
Rat Plasma 4°C6.8 minutes[10][11][12]
25°C2.9 minutes[10][11][12]
37°C1.7 minutes[10][11][12]

Kisspeptin-10 Waste Stream Classification

Proper disposal begins with correct waste segregation. The following flowchart outlines the decision-making process for classifying waste contaminated with Kisspeptin-10.

G start Kisspeptin-10 Waste Generated q1 Is the waste liquid? start->q1 q2 Is the waste a sharp (needle, glass vial)? q1->q2 No liquid_waste Liquid Chemical Waste (Aqueous solutions, buffers, solvents) q1->liquid_waste Yes q3 Is it expired/unused lyophilized powder? q2->q3 No sharps_waste Sharps Container q2->sharps_waste Yes solid_waste Solid Chemical Waste (Original container with powder) q3->solid_waste Yes ppe_waste Solid Chemical Waste / Contaminated PPE (Gloves, pipette tips, tubes) q3->ppe_waste No

Caption: Waste segregation flowchart for Kisspeptin-10.

Step-by-Step Disposal Protocol

Follow this protocol for the safe disposal of Kisspeptin-10 and associated materials. This procedure must be performed in accordance with all institutional and local environmental regulations[4].

Methodology:

  • Segregate Waste:

    • Immediately after use, segregate all materials contaminated with Kisspeptin-10 according to the waste classification diagram above.

  • Contain Waste:

    • Liquid Waste: Collect all unused or expired Kisspeptin-10 solutions in a dedicated, sealed, and clearly labeled chemical waste container. Never pour peptide solutions into public drains [4].

    • Solid Waste (Powder): The original vial containing expired or unused lyophilized powder should be placed in a sealed container designated for solid chemical waste. Do not attempt to open the vial.

    • Contaminated Sharps: Dispose of any contaminated glass vials, pipette tips, or needles directly into an approved sharps container.

    • Contaminated PPE: Place used gloves, weigh boats, and other contaminated lab supplies into a designated container for solid chemical waste.

  • Label Containers:

    • Clearly label all waste containers with "Chemical Waste," the name "Kisspeptin-10, human," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Arrange for Pickup and Disposal:

    • Store the sealed waste containers in a designated, secure area.

    • Contact your institution's EHS or an approved chemical waste management service for pickup and final disposal. Disposal must be handled through approved chemical waste channels to protect both personnel and the environment[4].

Overall Workflow: From Receipt to Disposal

The following diagram illustrates the complete lifecycle for handling Kisspeptin-10 within a laboratory setting, emphasizing the integration of safety and disposal procedures at every stage.

G cluster_0 Preparation & Use cluster_1 Disposal receipt Receive & Log Lyophilized Peptide storage_lyo Store Lyophilized Powder at -20°C receipt->storage_lyo reconstitution Reconstitute in Fume Hood with PPE storage_lyo->reconstitution storage_sol Store Solution Aliquots at -20°C reconstitution->storage_sol use Experimental Use storage_sol->use segregate Segregate Waste (Liquid, Solid, Sharps) use->segregate contain Contain & Label Waste segregate->contain dispose Dispose via Approved Chemical Waste Service contain->dispose

Caption: Laboratory workflow for Kisspeptin-10 handling and disposal.

References

Essential Safety and Logistical Information for Handling Kisspeptin-10, Human

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Kisspeptin-10, a bioactive peptide. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental outcomes. The toxicological properties of Kisspeptin-10 have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling Kisspeptin-10 in both lyophilized powder and solution forms.

Body Part PPE Type Specification Purpose Citations
Hands GlovesNitrile or latexTo prevent skin contact.[3][5]
Eyes Safety GogglesTightly fitting with side shieldsTo protect against splashes and airborne particles.[6][7][8]
Body Laboratory CoatStandard or imperviousTo protect skin and clothing from contamination.[5]
Respiratory Dust Mask/RespiratorN95 or higherRecommended when weighing lyophilized powder to prevent inhalation.[9]
Respiratory Fume Hood-Essential for all manipulations that may generate aerosols or dust.[7]

Handling and Storage Procedures

Proper handling and storage are critical to ensure the stability of Kisspeptin-10 and the safety of laboratory personnel.

Workflow for Handling Lyophilized Kisspeptin-10:

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Storage A Don appropriate PPE B Allow sealed vial to equilibrate to room temperature in a desiccator A->B Prevent condensation C Quickly weigh the desired amount of lyophilized powder B->C Minimize moisture absorption D Reconstitute with the appropriate sterile solvent C->D E Gently swirl to dissolve; avoid shaking D->E F Tightly reseal the vial E->F G Store stock solutions and unused powder at -20°C or below F->G Protect from light

Caption: Workflow for safe handling of lyophilized Kisspeptin-10.

Storage Guidelines:

Form Storage Temperature Duration Key Considerations Citations
Lyophilized Powder-20°C or belowLong-termStore in a tightly sealed container, protected from light.[2][3]
Reconstituted Solution-20°C or belowWeeks (short-term)Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][9]

General Handling Precautions:

  • Always handle Kisspeptin-10 in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[2][7]

  • Avoid all direct contact with the skin, eyes, and clothing.[7]

  • Prohibit eating, drinking, and smoking in the handling area.[2]

  • After handling, wash hands thoroughly with soap and water.[2]

  • Because peptides are often hygroscopic, allowing the container to reach room temperature in a desiccator before opening is crucial to prevent moisture absorption.[9]

Emergency Procedures and Disposal

Immediate and appropriate action is required in the event of accidental exposure or spillage.

Emergency Response Plan:

cluster_exposure Personal Exposure cluster_spill Material Spill Spill Spill or Exposure Occurs Inhalation Inhalation Spill->Inhalation Exposure Skin Skin Contact Spill->Skin Exposure Eye Eye Contact Spill->Eye Exposure Ingestion Ingestion Spill->Ingestion Exposure Evacuate Evacuate Area Spill->Evacuate Spill Move to fresh air\nSeek medical attention Move to fresh air Seek medical attention Inhalation->Move to fresh air\nSeek medical attention Wash with soap and water (15 min)\nSeek medical attention Wash with soap and water (15 min) Seek medical attention Skin->Wash with soap and water (15 min)\nSeek medical attention Flush with water (15 min)\nSeek medical attention Flush with water (15 min) Seek medical attention Eye->Flush with water (15 min)\nSeek medical attention Rinse mouth\nSeek medical attention Rinse mouth Seek medical attention Ingestion->Rinse mouth\nSeek medical attention Contain Contain Spill Evacuate->Contain Wear full PPE Cleanup Clean & Decontaminate Contain->Cleanup Use absorbent material Dispose as chemical waste Dispose as chemical waste Cleanup->Dispose as chemical waste

Caption: Decision tree for responding to Kisspeptin-10 emergencies.

Accidental Exposure First Aid:

Exposure Route Immediate Action Follow-Up Citations
Inhalation Remove the individual to fresh air.If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.Remove contaminated clothing. Seek medical attention if irritation persists.[2][5][7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.Seek immediate medical attention.[2][7]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting.Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[2][5][7]

Spill and Waste Disposal:

  • Spills: In case of a spill, evacuate personnel to a safe area.[7] Wear full PPE, cover the spill with a suitable absorbent material, and carefully sweep the material into an appropriate container for disposal.[5][7] The spill site should be decontaminated after material pickup is complete.[7]

  • Disposal: All waste containing Kisspeptin-10 must be handled in accordance with local, state, and federal regulations.[2] Do not dispose of it with general laboratory waste or into drains.[10][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.